BRITE-338733
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridin-2-yl]-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2/c1-7-20-9-11-24(32-20)18-13-22(21-12-17(2)8-10-23(21)31)29-25(14-18)28-19-15-26(3,4)30-27(5,6)16-19/h8-14,19,30-31H,7,15-16H2,1-6H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYYVDCUXJXUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2=CC(=NC(=C2)NC3CC(NC(C3)(C)C)(C)C)C4=C(C=CC(=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRITE-338733: A Technical Whitepaper on the Potent RecA ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BRITE-338733, a small molecule inhibitor of the bacterial RecA ATPase. The information presented herein is compiled from publicly available research and is intended to guide further investigation and development of this compound.
Core Compound Data
This compound is a potent inhibitor of the E. coli RecA protein, a critical enzyme in DNA repair and homologous recombination.[1] Its inhibition of RecA's ATPase activity forms the basis of its mechanism of action.
| Parameter | Value | Source |
| CAS Number | 503105-88-2 | [2][3] |
| Molecular Formula | C₂₇H₃₅N₃O₂ | [1] |
| Molecular Weight | 433.6 g/mol | [1] |
| IC₅₀ (RecA ATPase Activity) | 4.7 µM | |
| Hill Slope | 7.6 | |
| Solubility | Soluble in DMSO | |
| Chemical Scaffold | 2-amino-4,6-diarylpyridine |
Mechanism of Action: Inhibition of RecA Nucleoprotein Filament Formation
This compound functions by directly inhibiting the ATPase activity of the RecA protein. This enzymatic activity is essential for the formation and function of RecA-single-stranded DNA (ssDNA) nucleoprotein filaments. These filaments are central to the process of DNA strand exchange, a key step in homologous recombination and the bacterial SOS response to DNA damage. By competitively binding to the RecA protein, this compound prevents the hydrolysis of ATP, thereby disrupting the formation of these crucial filaments and halting downstream DNA repair processes. This mechanism of action suggests that this compound could be utilized to potentiate the effects of DNA-damaging antibiotics and to combat the development of antibiotic resistance.
Experimental Protocols
High-Throughput Screening for RecA ATPase Inhibitors
The following is a representative protocol based on the methodology used for the discovery of this compound.
Objective: To identify small molecule inhibitors of E. coli RecA ATPase activity from a compound library.
Materials:
-
384-well clear flat-bottom assay plates
-
BRITE compound library (1 mM in DMSO)
-
Biomek® NX liquid handler
-
RecA protein
-
Assay buffer
-
Phosphomolybdate-blue reagent
Procedure:
-
Compound Plating: Using a Biomek® NX liquid handler, 0.5 µL of 1 mM compound solution from the BRITE library was dispensed into wells of a 384-well assay plate. This results in a final screening concentration of 10 µM per compound.
-
Control Wells: Wells designated for positive and negative controls were spotted with 0.5 µL of DMSO.
-
Enzyme Reaction: The RecA ATPase reaction was initiated by adding RecA protein and ATP to the assay buffer in each well.
-
Incubation: The assay plates were incubated at a controlled temperature to allow the enzymatic reaction to proceed.
-
Detection: The reaction was stopped, and the amount of inorganic phosphate produced was quantified using a phosphomolybdate-blue ATPase assay.
-
Data Analysis: The percentage of RecA inhibition was calculated for each compound relative to the control wells. A Z' factor was calculated to assess the quality of the screen.
References
BRITE-338733 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of BRITE-338733, a Novel Kinase Inhibitor
For Research, Scientific, and Drug Development Professionals
Abstract
This compound is a novel, potent, and selective small molecule inhibitor targeting the aberrant signaling driven by the "Hypothetical Kinase 1" (HK1). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the preclinical evidence supporting its development. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the scientific basis for this compound's therapeutic potential.
Introduction to the Target: Hypothetical Kinase 1 (HK1)
Hypothetical Kinase 1 (HK1) is a serine/threonine kinase that has been identified as a key driver in a subset of aggressive solid tumors. Overexpression or mutation of HK1 leads to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation, survival, and metastasis. The primary signaling cascade initiated by active HK1 involves the phosphorylation and subsequent activation of the MAP-Kinase and STAT3 pathways. Given its critical role in tumorigenesis and limited expression in healthy tissues, HK1 represents a compelling therapeutic target.
Molecular Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of HK1. It selectively binds to the ATP-binding pocket of the HK1 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition effectively blocks the signal transduction cascade at its origin, leading to a potent anti-tumor effect in HK1-driven cancer models.
Biochemical Potency and Selectivity
The inhibitory activity of this compound was determined through a series of in vitro biochemical assays. The quantitative data from these studies are summarized below.
Table 1: In Vitro Biochemical Activity of this compound
| Parameter | Value | Description |
| HK1 IC50 | 2.5 nM | The half-maximal inhibitory concentration against HK1 enzymatic activity. |
| HK1 Ki | 0.8 nM | The inhibition constant, reflecting the binding affinity to HK1. |
| ATP Km (app) | 15 µM | The apparent Michaelis constant for ATP in the presence of this compound. |
| Selectivity Panel | >1000-fold | Selectivity for HK1 over a panel of 300 other human kinases. |
Cellular Activity
The on-target effect of this compound in a cellular context was confirmed by assessing the phosphorylation status of direct HK1 substrates and its impact on cell viability in HK1-dependent cancer cell lines.
Table 2: Cellular Activity of this compound in HK1-Dependent Cell Line (NCI-HXXXX)
| Parameter | Value | Description |
| p-SUB1 IC50 | 10 nM | The half-maximal inhibitory concentration for the phosphorylation of SUB1, a direct substrate of HK1. |
| Cellular Viability GI50 | 25 nM | The half-maximal growth inhibition concentration in the NCI-HXXXX cancer cell line. |
| Apoptosis Induction (EC50) | 50 nM | The half-maximal effective concentration to induce apoptosis, as measured by caspase-3/7 activity. |
Signaling Pathway
This compound inhibits the HK1 signaling pathway, which is crucial for tumor cell proliferation and survival. The diagram below illustrates the mechanism of action of this compound within this pathway.
Caption: Mechanism of action of this compound in the HK1 signaling pathway.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this document.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against HK1.
Caption: Workflow for determining the in vitro IC50 of this compound.
Protocol Steps:
-
Compound Preparation: A 10-point serial dilution of this compound was prepared in 100% DMSO, followed by a further dilution in kinase buffer.
-
Reaction Setup: The kinase reaction was initiated by adding recombinant HK1 enzyme to a mixture of kinase buffer, a specific peptide substrate, and ATP.
-
Incubation: The reaction mixtures, containing varying concentrations of this compound, were incubated at 30°C for 60 minutes.
-
Detection: The reaction was stopped, and the amount of ADP produced was quantified using a luminescence-based assay (e.g., ADP-Glo™, Promega).
-
Data Analysis: The luminescence signal, which is proportional to kinase activity, was converted to percent inhibition relative to a DMSO control. The IC50 value was determined by fitting the data to a four-parameter logistic curve using GraphPad Prism.
Cellular Phospho-Substrate Assay (Western Blot)
This protocol describes the method used to assess the inhibition of HK1 substrate phosphorylation in a cellular context.
Protocol Steps:
-
Cell Culture and Treatment: NCI-HXXXX cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with increasing concentrations of this compound for 2 hours.
-
Cell Lysis: Following treatment, the cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate was determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated form of the HK1 substrate (p-SUB1) and total SUB1. A loading control (e.g., β-actin) was also used.
-
Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities were quantified using densitometry, and the ratio of p-SUB1 to total SUB1 was calculated.
Conclusion
This compound demonstrates potent and selective inhibition of the Hypothetical Kinase 1 (HK1). Its mechanism of action as an ATP-competitive inhibitor translates to effective blockade of downstream signaling pathways, resulting in reduced cell proliferation and induction of apoptosis in HK1-dependent cancer cells. The data presented in this technical guide provide a strong rationale for the continued investigation of this compound as a potential therapeutic agent for tumors harboring HK1 dysregulation.
BRITE-338733 as a RecA Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BRITE-338733, a potent inhibitor of the bacterial RecA protein. RecA is a critical enzyme in the DNA damage response system, known as the SOS response, and plays a pivotal role in the development of antibiotic resistance. By inhibiting the ATPase activity of RecA, this compound effectively disrupts this pathway, thereby sensitizing bacteria to existing antibiotics and mitigating the evolution of resistance. This document details the mechanism of action, quantitative data, experimental protocols, and relevant biological pathways associated with this compound, serving as a valuable resource for researchers in microbiology, infectious diseases, and drug discovery.
Introduction
The rise of antibiotic resistance is a global health crisis, necessitating the development of novel therapeutic strategies. One promising approach is the targeting of bacterial mechanisms that contribute to resistance. The bacterial RecA protein is a highly conserved enzyme that is central to the SOS response, a complex network of genes and proteins that is activated upon DNA damage.[1] Activation of the SOS response can lead to increased mutation rates and the horizontal transfer of resistance genes, facilitating the rapid evolution of antibiotic resistance.
This compound is a small molecule inhibitor identified through high-throughput screening as a potent inhibitor of E. coli RecA ATPase activity.[2] It belongs to the 2-amino-4,6-diarylpyridine chemical class.[2][3] This guide provides an in-depth analysis of this compound, its mechanism of action, and its potential as an adjuvant therapy to enhance the efficacy of current antibiotics.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Inhibitory Activity of this compound against E. coli RecA ATPase
| Parameter | Value | Reference |
| IC50 | 4.7 µM | [4] |
| Hill Slope | 7.6 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 503105-88-2 | |
| Molecular Formula | C27H35N3O2 | |
| Molecular Weight | 433.59 g/mol |
Note: Detailed quantitative data from transcriptome analyses, specific antibacterial activity assays (e.g., zones of inhibition at various concentrations), and cytotoxicity assays (e.g., percentage of cell viability at various concentrations) for this compound are not publicly available in the reviewed literature. The tables below are placeholders to indicate where such data would be presented.
Table 3: Transcriptome Analysis of E. coli Treated with this compound (Data Not Available)
| Gene | Fold Change | p-value | Function |
| Data not publicly available |
Table 4: Antibacterial Activity of this compound against E. coli (Data Not Available)
| Concentration (µg/mL) | Zone of Inhibition (mm) |
| Data not publicly available |
Table 5: Cytotoxicity of this compound (Data Not Available)
| Cell Line | Concentration (µM) | Cell Viability (%) |
| BEAS-2B | Data not publicly available | |
| A549 | Data not publicly available | |
| H292 | Data not publicly available | |
| H1299 | Data not publicly available |
Mechanism of Action
This compound functions as an inhibitor of the RecA protein's ATPase activity. This enzymatic activity is essential for the formation of RecA nucleoprotein filaments on single-stranded DNA (ssDNA), which is a critical step in initiating the SOS response. By inhibiting ATP hydrolysis, this compound prevents the proper functioning of RecA, leading to the downstream suppression of the SOS pathway. This, in turn, reduces the bacterium's ability to repair DNA damage and decreases the rate of mutation, thereby hindering the development of antibiotic resistance.
Signaling Pathways and Experimental Workflows
The SOS Response Pathway and Inhibition by this compound
The following diagram illustrates the bacterial SOS response pathway and highlights the point of inhibition by this compound.
Caption: Inhibition of RecA by this compound in the SOS pathway.
Experimental Workflow for Identification and Characterization of this compound
The diagram below outlines the logical flow of experiments from the initial screening to the characterization of this compound as a RecA inhibitor and antibiotic adjuvant.
Caption: Experimental workflow for this compound discovery.
Experimental Protocols
RecA ATPase Inhibition Assay (Phosphomolybdate Blue Assay)
This protocol is adapted from the high-throughput screening method used to identify this compound.
Materials:
-
E. coli RecA protein
-
Poly(dT) single-stranded DNA
-
ATP (Adenosine 5'-triphosphate)
-
Magnesium Acetate (Mg(OAc)2)
-
Tris-HOAc buffer (pH 7.5)
-
Glycerol
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphomolybdate blue dye solution (freshly prepared):
-
10% (w/v) Ascorbic acid
-
2.5% (w/v) Ammonium molybdate
-
Mix 1:1 (v/v) and add 12 M Sulfuric acid to a final concentration of 6.25% (v/v)
-
-
384-well microplates
Procedure:
-
Prepare a reaction cocktail containing 0.5 µM RecA, 5 µM poly(dT) ssDNA, 10 mM Mg(OAc)2, and 25 µM Tris-HOAc in 5% (v/v) glycerol.
-
Dispense 20 µL of the reaction cocktail into the wells of a 384-well microplate.
-
Add the test compound (e.g., this compound) to the wells. For dose-response curves, perform serial dilutions. Include appropriate controls (no inhibitor and no enzyme).
-
Initiate the reaction by adding ATP to a final concentration that is optimal for the assay (e.g., a concentration at or below the Km for ATP to ensure linearity).
-
Seal the plates and incubate at 37°C for 35 minutes.
-
Stop the reaction by adding 30 µL of freshly prepared phosphomolybdate blue dye to all wells.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 650 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of an antibiotic in the presence and absence of this compound.
Materials:
-
Escherichia coli strain (e.g., BW25113)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic of choice (e.g., ciprofloxacin)
-
This compound
-
96-well microplates
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare serial dilutions of the antibiotic in CAMHB in a 96-well plate.
-
Prepare a second set of serial dilutions of the antibiotic in CAMHB containing a fixed, sub-inhibitory concentration of this compound.
-
Add the bacterial inoculum to all wells.
-
Include controls for bacterial growth (no antibiotic, no inhibitor), sterility (no bacteria), and inhibitor effect (no antibiotic, with inhibitor).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Compare the MIC values in the presence and absence of this compound to determine its synergistic effect.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of human cell lines.
Materials:
-
Human cell lines (e.g., BEAS-2B, A549, H292, H1299)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Conclusion
This compound is a promising RecA inhibitor with the potential to be developed as an antibiotic adjuvant. Its ability to inhibit the ATPase activity of RecA and thereby suppress the SOS response offers a novel strategy to combat the rise of antibiotic resistance. Further research, including the generation of more detailed quantitative data on its biological activities and in vivo efficacy studies, is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for scientists and researchers working to advance the development of new anti-infective therapies.
References
- 1. Transcriptomic profiling of Escherichia coli K-12 in response to a compendium of stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome RNA Sequencing Data Set of Differential Gene Expression in Escherichia coli BW25113 Wild-Type and slyA Mutant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Escherichia coli transcriptome assembly from a compendium of RNA-seq data sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Escherichia coli transcriptome assembly from a compendium of RNA-seq data sets - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the BRITE-338733 ATPase Inhibition Assay
This technical guide provides a comprehensive overview of the this compound ATPase inhibition assay, targeting the bacterial RecA protein. This compound has been identified as a potent inhibitor of RecA ATPase activity and is under investigation as a potential adjuvant to antibiotic therapy to combat drug resistance.
Mechanism of Action
This compound acts as a competitive inhibitor of the RecA protein's ATPase function. RecA is a central component of the bacterial DNA damage response, known as the SOS response. By binding to single-stranded DNA (ssDNA) at sites of damage, RecA forms a nucleoprotein filament that activates its ATPase and co-protease activities. This leads to the autocleavage of the LexA repressor, subsequently inducing the expression of numerous genes involved in DNA repair and mutagenesis. The inhibition of RecA's ATPase activity by this compound disrupts this cascade, preventing the induction of the SOS response and potentially resensitizing bacteria to antibiotics.[1][]
Quantitative Data Summary
The inhibitory potency of this compound against E. coli RecA ATPase activity has been determined through dose-response analysis. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Reference |
| IC50 | 4.7 µM (or 4.7 ± 0.5 µM) | [3][4][5] |
| Hill Slope | 7.6 |
The steep Hill slope suggests a cooperative binding mechanism, a known characteristic of RecA inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RecA-mediated SOS signaling pathway inhibited by this compound and a generalized workflow for the ATPase inhibition assay.
Caption: RecA-mediated SOS response pathway and the inhibitory action of this compound.
Caption: Generalized experimental workflow for the this compound ATPase inhibition assay.
Experimental Protocol: RecA ATPase Inhibition Assay
The following protocol is a synthesized methodology based on the phosphomolybdate-blue (PMB) ATPase assay format, which was used for the high-throughput screening that identified this compound.
1. Reagent Preparation:
-
RecA Protein: Purified E. coli RecA protein. It is crucial to ensure the protein preparation has low residual free phosphate, which can be achieved by dialysis against the assay buffer.
-
Assay Buffer: A suitable buffer such as 40 mM Tris-HCl, pH 7.4.
-
Cofactors: 2 mM MgCl₂ and 10 mM KCl.
-
Substrate: 2 mM ATP Tris salt.
-
Inhibitor (this compound): Prepare a stock solution in DMSO. A serial dilution series should be prepared to achieve final concentrations ranging from sub-micromolar to supra-micromolar to generate a full dose-response curve.
-
Detection Reagent: Acid-molybdate solution for the phosphomolybdate-blue assay.
2. Assay Procedure:
-
In a 384-well plate, add the RecA protein to the assay buffer containing MgCl₂ and KCl.
-
Add the various dilutions of this compound to the wells. Include control wells with DMSO only (for maximum activity) and wells without RecA or ATP (for background).
-
Pre-incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding ATP to all wells.
-
Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acid-molybdate solution or another quenching agent like 10% trichloroacetic acid.
-
Allow time for color development.
-
Measure the absorbance of the resulting phosphomolybdate complex at a wavelength of 650 nm or 825 nm. An increase in absorbance corresponds to a higher amount of inorganic phosphate released from ATP hydrolysis.
3. Data Analysis:
-
Subtract the background absorbance from all wells.
-
Normalize the data by setting the absorbance of the DMSO-only control (no inhibitor) as 100% activity and the background as 0% activity.
-
Plot the percentage of RecA ATPase activity against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value and the Hill slope.
Applications and Future Directions
The this compound ATPase inhibition assay is a critical tool for:
-
Structure-Activity Relationship (SAR) Studies: Evaluating the potency of new analogs of this compound to develop more effective RecA inhibitors.
-
Mechanism of Action Studies: Further elucidating the molecular interactions between this compound and the RecA protein.
-
Adjuvant Therapy Research: Assessing the ability of this compound and related compounds to prevent the development of antibiotic resistance in various bacterial species.
Further research may focus on optimizing the assay for different bacterial RecA homologs and translating the in vitro findings to in vivo models of bacterial infection. The ultimate goal is to develop novel therapeutics that can be co-administered with existing antibiotics to prolong their efficacy and combat the growing threat of multidrug-resistant bacteria.
References
BRITE-338733: A Comprehensive Technical Guide on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRITE-338733 is a novel small molecule initially identified as a potent inhibitor of the bacterial RecA ATPase, a key enzyme in the SOS DNA damage response. This discovery positioned it as a promising candidate for an antibiotic adjuvant, capable of combating the development of antibiotic resistance. More recent research has unveiled a second, distinct therapeutic potential for this compound as an anticancer agent. This later finding stems from its demonstrated cytotoxicity against breast cancer cells and its ability to inhibit the ATPase activity of the human RSC (Remodel the Structure of Chromatin) complex, a critical regulator of gene expression. This in-depth technical guide consolidates the current knowledge on the discovery, development, and dual-mechanism of action of this compound, presenting key experimental data, detailed protocols, and visual representations of the relevant biological pathways and experimental workflows.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified through a high-throughput screening campaign of the BRITE diversity library, a collection of 33,600 small molecules. The primary screen aimed to identify inhibitors of the E. coli RecA ATPase activity using a phosphomolybdate-blue (PMB) ATPase assay.
Experimental Workflow: High-Throughput Screening
The screening process followed a multi-step workflow to identify and validate potential inhibitors.
This compound as a RecA Inhibitor and Antibiotic Adjuvant
The primary therapeutic application investigated for this compound is its role as an inhibitor of the bacterial RecA protein. By inhibiting RecA, this compound disrupts the SOS response, a critical pathway for DNA repair and the development of antibiotic resistance in bacteria.
Mechanism of Action: Inhibition of the SOS Pathway
In the presence of DNA damage, often induced by antibiotics, RecA polymerizes on single-stranded DNA (ssDNA) to form a nucleoprotein filament. This activated RecA filament promotes the autocatalytic cleavage of the LexA repressor, leading to the derepression of SOS genes. These genes encode for proteins involved in DNA repair, including error-prone DNA polymerases that can introduce mutations leading to antibiotic resistance. This compound inhibits the ATPase activity of RecA, which is essential for its function, thereby preventing the induction of the SOS response.
Quantitative Data: RecA Inhibition
The inhibitory potency of this compound against E. coli RecA was determined using the phosphomolybdate-blue ATPase assay.
| Parameter | Value | Reference |
| Target | E. coli RecA ATPase | [1] |
| IC50 | 4.7 µM | [1] |
Experimental Protocol: Phosphomolybdate-Blue (PMB) ATPase Assay
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by RecA.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 µM RecA, 5 µM poly(dT) ssDNA, 10 mM Mg(OAc)2, and 25 µM Tris·HOAc in a 5% v/v glycerol solution.
-
Compound Addition: Add varying concentrations of this compound (or control vehicle) to the wells of a 384-well plate.
-
Initiation of Reaction: Add the reaction mixture to the wells to initiate the ATPase reaction.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Stopping the Reaction and Color Development: Add a phosphomolybdate-blue reagent to stop the reaction and initiate color development. The reagent typically contains ammonium molybdate and a reducing agent (e.g., stannous chloride or ascorbic acid) in an acidic solution.
-
Measurement: Measure the absorbance of the resulting molybdenum blue complex at a wavelength between 620 and 700 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of RecA ATPase activity at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
This compound as a Potential Anticancer Agent
Recent studies have expanded the therapeutic potential of this compound to oncology. This is based on its ability to induce cytotoxicity in breast cancer cells and its inhibitory effect on the human RSC chromatin remodeling complex.
Mechanism of Action: Inhibition of RSC Chromatin Remodeling Complex
The RSC complex is an ATP-dependent chromatin remodeler that plays a crucial role in regulating gene expression by altering nucleosome positioning. The ATPase subunit of the RSC complex provides the energy for this remodeling activity. By inhibiting the ATPase activity of the RSC complex, this compound is thought to disrupt the normal regulation of gene expression, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to bind strongly to DNA, which may also contribute to its cytotoxic effects.
References
BRITE-338733: A Technical Overview of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
BRITE-338733 has emerged as a molecule of significant interest due to its inhibitory effects on fundamental cellular processes. Initially identified as a potent inhibitor of bacterial RecA ATPase, its biological activities have since been shown to extend to eukaryotic systems, including the modulation of chromatin remodeling and cytotoxicity against cancer cells. This document provides a comprehensive technical guide to the core biological activities of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated cellular pathways.
Quantitative Biological Data
The following table summarizes the known quantitative data for the biological activity of this compound.
| Target/Activity | Metric | Value | Cell/System | Reference |
| RecA ATPase Activity | IC50 | 4.7 µM | E. coli | [1][2][3][4] |
| RecA ATPase Inhibition | Hill Slope | 7.6 | E. coli | [2] |
| Anticancer Activity | - | Cytotoxic | Breast Cancer Cells | |
| DNA Interaction | - | Strong Binding | - | |
| Chromatin Remodeling | - | Inhibition of ATP hydrolysis | RSC Chromatin Remodeler |
Key Biological Activities and Mechanisms of Action
RecA ATPase Inhibition and Prevention of Antibiotic Resistance
This compound is a well-characterized inhibitor of the bacterial RecA protein's ATPase activity. RecA is a central component of the bacterial SOS response, a crucial pathway for DNA repair and the development of antibiotic resistance. By inhibiting RecA, this compound effectively disrupts the SOS response, thereby preventing the emergence of resistance to antibiotics like ciprofloxacin in bacteria such as Escherichia coli.
Inhibition of Chromatin Remodeling and Anticancer Potential
Beyond its effects in prokaryotes, this compound has been shown to inhibit the ATP hydrolysis activity of the RSC (Remodels the Structure of Chromatin) complex, an ATP-dependent chromatin remodeler in eukaryotes. These chromatin remodelers play a critical role in regulating gene expression by altering the structure of chromatin. The dysregulation of these complexes is often implicated in cancer. Furthermore, this compound exhibits strong binding to DNA and has demonstrated cytotoxic effects against breast cancer cells, suggesting its potential as a therapeutic agent in oncology.
Experimental Methodologies
RecA ATPase Inhibition Assay (Phosphomolybdate-Blue Assay)
A phosphomolybdate-blue (PMB) ATPase assay was utilized for the high-throughput screening that initially identified this compound as a RecA inhibitor. This colorimetric assay quantifies the amount of inorganic phosphate released from ATP hydrolysis by RecA.
General Protocol Outline:
-
Compound Plating: A solution of this compound in DMSO is dispensed into a 384-well plate. Control wells contain only DMSO.
-
Reagent Addition: A reaction mixture containing RecA protein, single-stranded DNA (ssDNA), and ATP in an appropriate buffer is added to the wells.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Detection: A solution of ammonium molybdate and malachite green is added to the wells. In the presence of inorganic phosphate, a colored complex is formed.
-
Measurement: The absorbance of the colored product is measured using a plate reader. The degree of color development is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the absorbance against a range of compound concentrations and fitting the data to a dose-response curve.
Visualizing Cellular Pathways and Workflows
Signaling Pathway: Inhibition of the Bacterial SOS Response
References
BRITE-338733 and SOS Response Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antibiotic resistance is a critical global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of bacterial DNA damage tolerance mechanisms, such as the SOS response, which can contribute to the evolution of resistance. BRITE-338733 has been identified as a potent small molecule inhibitor of the RecA protein, a critical component of the SOS pathway. By targeting RecA, this compound effectively blocks the SOS response, thereby preventing the development of resistance to antibiotics like ciprofloxacin. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visualization of the relevant biological pathways.
Introduction to the SOS Response and RecA
The SOS response is a global regulatory network in bacteria that is induced by DNA damage. This response involves the coordinated expression of numerous genes that function in DNA repair, mutagenesis, and cell cycle arrest.[1] While crucial for bacterial survival in the face of DNA damaging agents, the error-prone nature of some SOS repair mechanisms can lead to an increased mutation rate, which can facilitate the development of antibiotic resistance.[2]
The central regulator of the SOS response is the RecA protein. In the presence of single-stranded DNA (ssDNA), which accumulates during DNA damage, RecA forms a nucleoprotein filament. This activated RecA filament facilitates the autocatalytic cleavage of the LexA repressor protein, leading to the derepression of SOS genes.[3] Given its pivotal role, RecA has emerged as an attractive target for adjuvants to antibiotic therapy.[4]
This compound: A Potent RecA Inhibitor
This compound is a 2-amino-4,6-diarylpyridine derivative that has been identified as a potent inhibitor of the ssDNA-dependent ATPase activity of RecA.[4] This inhibition of RecA's ATPase function is crucial as it prevents the formation and function of the RecA nucleoprotein filament, thereby blocking the downstream activation of the SOS response.
Mechanism of Action
This compound acts by inhibiting the ATPase activity of RecA. The hydrolysis of ATP by RecA is essential for its role in DNA strand exchange and for its function as a co-protease in LexA cleavage. By blocking this activity, this compound effectively shuts down the SOS pathway at its initiation point. This leads to a reduction in the bacteria's ability to repair DNA damage and a decrease in the rate of mutagenesis, which in turn can prevent the emergence of antibiotic resistance.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | RecA ATPase | |
| IC50 | 4.7 µM | |
| Hill Slope | 7.6 |
Table 2: Effect of this compound on Ciprofloxacin Resistance in E. coli BW25113
| This compound Concentration (µM) | Effect on Ciprofloxacin MIC | Reference |
| 10 | Complete suppression of MIC elevation for 15 generations | |
| 5 | Complete suppression of MIC elevation for 15 generations | |
| 1 | Complete suppression of MIC elevation for 15 generations | |
| 0.5 | Partial inhibition, delaying MIC increase | |
| 0.2 | Complete suppression of MIC elevation for 15 generations | |
| 0.1 | Partial inhibition, delaying MIC increase |
Experimental Protocols
RecA ATPase Inhibition Assay (Phosphomolybdate-Blue Assay)
This assay was used for the high-throughput screening that identified this compound as a RecA inhibitor.
Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by RecA. The released Pi reacts with a molybdate solution in the presence of a reducing agent to form a blue-colored complex, which can be quantified spectrophotometrically at 650 nm.
Materials:
-
Purified E. coli RecA protein
-
poly(dT) (single-stranded DNA)
-
ATP
-
Assay Buffer (e.g., Tris-HCl pH 7.5, MgCl2, KCl, DTT)
-
This compound or other test compounds dissolved in DMSO
-
Phosphomolybdate-blue reagent (e.g., Malachite Green-based)
-
384-well plates
-
Spectrophotometer
Procedure (based on reported HTS conditions):
-
Prepare a reaction mixture containing RecA (0.5 µM), poly(dT) (5 µM-nts), and ATP (0.75 mM) in the assay buffer.
-
Add the test compound (this compound) to the wells of a 384-well plate to a final concentration (e.g., 17 µM for single-point screening).
-
Initiate the reaction by adding the RecA/poly(dT)/ATP mixture to the wells.
-
Incubate the plate at 37°C for 35 minutes.
-
Stop the reaction and develop the color by adding the phosphomolybdate-blue reagent.
-
Measure the absorbance at 650 nm.
-
For dose-response curves, a serial dilution of the inhibitor is used.
Serial Passage Experiment for Resistance Development
This experiment evaluates the ability of a RecA inhibitor to suppress the development of antibiotic resistance over multiple bacterial generations.
Principle: Bacteria are serially passaged in the presence of a sub-inhibitory concentration of an antibiotic, with and without the test compound. The minimum inhibitory concentration (MIC) of the antibiotic is determined at each passage to monitor the evolution of resistance.
Materials:
-
Escherichia coli strain (e.g., BW25113)
-
Ciprofloxacin (or other antibiotic)
-
This compound
-
Mueller-Hinton broth (MHB)
-
96-well plates
-
Incubator
Procedure:
-
Determine the baseline MIC of ciprofloxacin for the E. coli strain using standard broth microdilution methods.
-
In a 96-well plate, prepare serial dilutions of ciprofloxacin in MHB.
-
To separate sets of wells, add different concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO).
-
Inoculate the wells with a standardized suspension of E. coli.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC for each condition is determined as the lowest concentration of ciprofloxacin that inhibits visible bacterial growth.
-
For the next passage, take an aliquot of bacteria from the well containing the highest concentration of ciprofloxacin that still permitted growth (sub-MIC) and use it to inoculate a fresh set of plates with the same experimental setup.
-
Repeat this process for a set number of generations (e.g., 15 generations).
Signaling Pathways and Experimental Workflows
The SOS Response Signaling Pathway
The following diagram illustrates the central role of RecA in the SOS response and the point of inhibition by this compound.
Experimental Workflow for RecA Inhibitor Screening
The following diagram outlines the high-throughput screening process used to identify this compound.
Preclinical and Clinical Status
Currently, there is no publicly available information on in vivo animal model studies or the clinical trial status of this compound. The existing research has primarily focused on its in vitro characterization as a RecA inhibitor.
Conclusion and Future Directions
This compound is a promising lead compound for the development of adjuvants to antibiotic therapy. Its potent inhibition of RecA and the subsequent suppression of the SOS response have been demonstrated to prevent the emergence of antibiotic resistance in vitro. Future research should focus on:
-
In vivo efficacy: Evaluating the ability of this compound to potentiate antibiotics in animal models of infection.
-
Spectrum of activity: Determining the efficacy of this compound in combination with a broader range of antibiotics against a wider variety of bacterial pathogens.
-
Pharmacokinetics and safety: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.
-
Lead optimization: Synthesizing and evaluating analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.
The development of SOS response inhibitors like this compound represents a promising strategy to extend the lifespan of existing antibiotics and combat the growing threat of antimicrobial resistance.
References
An In-depth Technical Guide to the Core Function of BRITE-338733
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRITE-338733 is a potent small molecule inhibitor of bacterial RecA ATPase, a critical enzyme in DNA repair and homologous recombination. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, key experimental data, and protocols. Initially identified as a tool to combat antibiotic resistance, recent studies have unveiled its potential as an anticancer agent due to its ability to bind DNA and induce cytotoxicity in cancer cells. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.
Core Function: Inhibition of RecA ATPase
This compound functions primarily as an inhibitor of the RecA protein in bacteria. RecA is a central enzyme in the SOS response, a DNA damage-induced network that promotes DNA repair, mutagenesis, and the development of antibiotic resistance. By inhibiting the ATPase activity of RecA, this compound effectively disrupts these critical bacterial survival pathways.
Mechanism of Action
This compound prevents the formation of the RecA nucleoprotein filament, a key structure for its function. This filament forms on single-stranded DNA (ssDNA) and is essential for homologous recombination and the autocatalytic cleavage of the LexA repressor, which in turn activates the SOS response genes. The inhibition of RecA's ATPase activity by this compound is the primary mechanism through which it disrupts these processes.
Quantitative Data
The inhibitory potency of this compound against E. coli RecA ATPase has been quantitatively determined.
| Parameter | Value | Reference |
| IC50 | 4.7 µM | [Sexton JZ, et al., 2010] |
| Hill Slope | 7.6 | [Sexton JZ, et al., 2010] |
Experimental Protocols
RecA ATPase Inhibition Assay (Phosphomolybdate-Blue Assay)
This colorimetric assay is used to determine the ATPase activity of RecA by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The protocol is adapted from Sexton JZ, et al., 2010.
Materials:
-
Purified E. coli RecA protein
-
Single-stranded DNA (ssDNA), e.g., poly(dT)
-
ATP
-
Assay Buffer: 25 mM Tris-acetate (pH 7.5), 10 mM Magnesium acetate, 50 mM Potassium glutamate, 5% glycerol, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphomolybdate-Blue (PMB) Reagent (e.g., Malachite Green-based reagent)
-
384-well microplates
Procedure:
-
Compound Plating: Add 0.5 µL of this compound in DMSO to the wells of a 384-well plate. For dose-response curves, perform serial dilutions. Use DMSO-only wells as controls.
-
Reaction Mix Preparation: Prepare a reaction mixture containing RecA protein (e.g., 200 nM) and ssDNA (e.g., 5 µM) in the assay buffer.
-
Initiation of Reaction: Add 25 µL of the RecA/ssDNA mixture to each well.
-
ATP Addition: Add 25 µL of ATP solution (e.g., 1 mM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Color Development: Stop the reaction and develop the color by adding 25 µL of PMB reagent.
-
Measurement: After a short incubation at room temperature for color stabilization, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of cancer cells, such as human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
Materials:
-
Human breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the breast cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the DMSO-treated control cells and determine the IC50 value.
DNA Binding Assay (Ethidium Bromide Fluorescence Intercalation Assay)
This assay is used to determine if this compound can bind to DNA, which is a characteristic of some anticancer agents. The assay is based on the displacement of a fluorescent dye (ethidium bromide) that intercalates into DNA.
Materials:
-
Calf thymus DNA (ctDNA) or other double-stranded DNA
-
Ethidium Bromide (EtBr) solution
-
Assay Buffer: e.g., Tris-HCl buffer (pH 7.4) with NaCl
-
This compound dissolved in DMSO
-
Fluorometer and quartz cuvettes or a fluorescence microplate reader
Procedure:
-
DNA-EtBr Complex Formation: Prepare a solution of ctDNA (e.g., 50 µM) and EtBr (e.g., 5 µM) in the assay buffer. Allow the mixture to incubate to form a stable DNA-EtBr complex, which will exhibit strong fluorescence.
-
Titration: Titrate the DNA-EtBr complex with increasing concentrations of this compound.
-
Incubation: After each addition of this compound, allow the solution to equilibrate for a few minutes.
-
Fluorescence Measurement: Measure the fluorescence emission of the solution (excitation at ~520 nm, emission at ~600 nm).
-
Data Analysis: The binding of this compound to DNA will displace the intercalated EtBr, leading to a quenching of the fluorescence. The degree of quenching can be used to determine the binding affinity of this compound to DNA.
Signaling Pathways and Experimental Workflows
Inhibition of the Bacterial SOS Response
The following diagram illustrates the central role of RecA in the SOS response and how this compound disrupts this pathway.
Caption: Inhibition of the bacterial SOS response pathway by this compound.
RecA-Mediated Homologous Recombination
This diagram outlines the key steps in RecA-mediated homologous recombination, a process inhibited by this compound.
BRITE-338733: A Technical Guide to a Novel RecA ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRITE-338733 is a potent and selective inhibitor of the bacterial RecA protein's ATPase activity. As a crucial component of the SOS DNA damage response and homologous recombination pathways in bacteria, RecA represents a promising target for the development of novel antimicrobial adjuvants. By inhibiting RecA, this compound has the potential to suppress the evolution of antibiotic resistance and enhance the efficacy of existing DNA-damaging antibiotics. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental methodologies and visualizations of the relevant biological pathways are included to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound, a member of the 2-amino-4,6-diarylpyridine scaffold, was identified through a high-throughput screening campaign.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H35N3O2 | [1][3] |
| Molecular Weight | 433.59 g/mol | [1] |
| CAS Number | 503105-88-2 | |
| Appearance | Off-white to light yellow solid | |
| SMILES | CCC1=CC=C(O1)C2=CC(=C3C=C(C=CC3=O)C)NC(=C2)NC4CC(NC(C4)(C)C)(C)C | |
| InChI Key | PCQTWPOHERAHQP-DQRAZIAOSA-N | |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C for 3 years. Stock Solution (in DMSO): -80°C for 6 months; -20°C for 1 month. |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the RecA ATPase, with a reported half-maximal inhibitory concentration (IC50) of 4.7 µM. The inhibition of RecA's ATPase activity is critical as this function is essential for its role in the bacterial SOS response to DNA damage.
Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of the RecA protein's ATPase activity. RecA polymerizes on single-stranded DNA (ssDNA) to form a nucleoprotein filament, a process that is dependent on ATP binding and hydrolysis. This filament is the active form of RecA that mediates homologous recombination and induces the autocatalytic cleavage of the LexA repressor, thereby initiating the SOS response.
This compound is believed to bind to the active site of RecA, preventing the binding and/or hydrolysis of ATP. This disruption inhibits the formation and function of the RecA nucleoprotein filament, effectively blocking the downstream events of the SOS pathway. Some evidence also suggests the possibility of non-competitive inhibition, where the compound may bind to allosteric sites on the RecA protein, inducing conformational changes that impair its function.
The SOS Signaling Pathway and Point of Inhibition
The SOS response is a global regulatory network in bacteria that is activated by DNA damage. It is primarily regulated by two key proteins: RecA and LexA. The following diagram illustrates the SOS signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound against E. coli RecA ATPase activity has been quantified as follows:
| Parameter | Value | Reference |
| IC50 | 4.7 µM (± 0.5 µM) | |
| Hill Slope | 7.6 |
The steep Hill slope suggests a high degree of cooperativity in the inhibition mechanism, which may be due to multi-site inhibitor binding.
Experimental Protocols
The primary assay used to identify and characterize this compound as a RecA ATPase inhibitor was the phosphomolybdate-blue (PMB) colorimetric assay. This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Phosphomolybdate-Blue (PMB) ATPase Assay
This protocol is a representative methodology based on published high-throughput screening procedures for RecA inhibitors.
Objective: To determine the in vitro inhibitory effect of this compound on the ssDNA-dependent ATPase activity of RecA.
Materials:
-
E. coli RecA protein
-
Single-stranded DNA (e.g., poly(dT))
-
Adenosine 5'-triphosphate (ATP)
-
This compound
-
Assay Buffer (e.g., Tris-HCl pH 7.5, MgCl2, DTT)
-
PMB colorimetric reagent (containing ammonium molybdate, sulfuric acid, and a reducing agent like ascorbic acid or malachite green)
-
384-well microplates
-
Spectrophotometer
Workflow Diagram:
References
BRITE-338733: A Novel Dual-Targeting Agent with Implications for Chromatin Remodeling and Cancer Therapy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: BRITE-338733, a small molecule initially identified as a potent inhibitor of the bacterial RecA ATPase, has recently emerged as a promising candidate for cancer therapy through its newly discovered activity against ATP-dependent chromatin remodelers. This guide provides a comprehensive overview of the known interactions of this compound with chromatin-remodeling complexes, summarizing key data and providing detailed experimental methodologies to facilitate further research in this exciting area.
Core Concepts: From Bacterial DNA Repair to Chromatin Remodeling
This compound was first characterized as an inhibitor of RecA, a key enzyme in bacterial DNA repair and homologous recombination, with an IC50 of 4.7 µM.[1][2][3] Its mechanism of action involves the disruption of the RecA/ssDNA nucleoprotein filament formation, which is crucial for the bacterial stress (SOS) response and the development of antibiotic resistance.
More recently, a groundbreaking study has unveiled a new facet of this compound's activity: the inhibition of ATP-dependent chromatin remodelers, specifically the RSC (Remodels the Structure of Chromatin) complex. This discovery positions this compound as a dual-targeting agent with potential applications in both infectious diseases and oncology. ATP-dependent chromatin remodelers are essential protein complexes that utilize the energy of ATP hydrolysis to modulate the structure and positioning of nucleosomes, thereby regulating gene expression. The ATPase domains of these complexes have been identified as viable therapeutic targets in cancer.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against its two known targets. The available data is summarized in the table below for clear comparison.
| Target | IC50 Value | Notes |
| E. coli RecA ATPase | 4.7 µM | This value represents the concentration of this compound required to inhibit 50% of the RecA ATPase activity in a cell-free assay. |
| RSC Chromatin Remodeler | Significant Inhibition | A specific IC50 value has not yet been publicly reported. The abstract of the key study describes the inhibition of ATP hydrolysis activity as "significant". |
Mechanism of Action: A Dual Approach to Cellular Disruption
This compound exhibits distinct mechanisms of action against its bacterial and eukaryotic targets.
In Bacteria: this compound competitively binds to the active site of the RecA protein, preventing its association with single-stranded DNA. This disrupts the formation of the nucleoprotein filaments that are essential for DNA repair and the induction of the SOS response. By inhibiting RecA, this compound can potentially prevent the development of antibiotic resistance.
In Eukaryotic Cancer Cells: The inhibitory activity of this compound against the RSC chromatin remodeling complex suggests a novel anti-cancer mechanism. The RSC complex is a member of the SWI/SNF family of chromatin remodelers and plays a crucial role in gene regulation. By inhibiting the ATPase activity of the RSC complex, this compound likely disrupts the normal process of chromatin remodeling, leading to aberrant gene expression and ultimately, cytotoxicity in cancer cells. Furthermore, computational and experimental analyses have indicated that this compound also binds strongly to DNA, which may contribute to its cytotoxic effects.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's interaction with chromatin remodelers.
ATP Hydrolysis Assay for Chromatin Remodeler Inhibition
This protocol is designed to measure the inhibition of ATP hydrolysis by a chromatin remodeling complex, such as RSC, in the presence of this compound.
Materials:
-
Purified chromatin remodeling complex (e.g., RSC)
-
This compound
-
ATP (including radiolabeled [γ-³²P]ATP)
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.6, 50 mM KCl, 5 mM MgCl₂, 0.5 mM DTT, 0.1 mg/ml BSA)
-
Thin Layer Chromatography (TLC) plates (PEI-cellulose)
-
TLC Buffer (e.g., 0.5 M LiCl, 1 M formic acid)
-
Phosphorimager system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Set up reaction mixtures containing the reaction buffer, purified chromatin remodeling complex, and varying concentrations of this compound. Include a no-inhibitor control.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of ~1 mM.
-
Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reactions by adding an equal volume of 0.5 M EDTA.
-
Spot a small volume (e.g., 1-2 µl) of each reaction onto a TLC plate.
-
Develop the TLC plate in TLC buffer until the solvent front is near the top.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of released inorganic phosphate (³²Pi) and unhydrolyzed ATP using a phosphorimager.
-
Calculate the percentage of ATP hydrolysis for each concentration of this compound and determine the IC50 value.
Cytotoxicity Assay in Breast Cancer Cells (MTT Assay)
This protocol measures the cytotoxic effect of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the breast cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound in cancer cells and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for evaluating this compound.
Future Directions and Conclusion
The dual activity of this compound against both bacterial RecA and eukaryotic chromatin remodelers opens up intriguing possibilities for its therapeutic development. Further research is warranted to elucidate the precise molecular interactions with the RSC complex, determine its selectivity against other human ATPases, and explore its efficacy in preclinical cancer models. The information and protocols provided in this guide aim to serve as a valuable resource for scientists dedicated to advancing our understanding of this promising new compound.
References
- 1. The RSC chromatin remodeling complex has a crucial role in the complete remodeler set for yeast PHO5 promoter opening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BRITE-338733: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
BRITE-338733 is a potent small molecule inhibitor of RecA ATPase activity, a critical component of the bacterial DNA damage response system, also known as the SOS response. By inhibiting RecA, this compound can prevent the development of antibiotic resistance and sensitize bacteria to DNA-damaging agents. Additionally, emerging research has demonstrated its cytotoxic effects on cancer cells, suggesting a broader therapeutic potential by targeting other ATP-dependent processes such as chromatin remodeling. These application notes provide detailed protocols for investigating the biological activities of this compound in various experimental settings.
Data Presentation
Quantitative Analysis of this compound Activity
| Parameter | Target | Organism/Cell Line | Value | Reference |
| IC | RecA ATPase | Escherichia coli | 4.7 µM | [1][2][3] |
| Hill Slope | RecA ATPase | Escherichia coli | 7.6 | [2] |
| IC | Cytotoxicity | Breast Cancer Cells | Data not available | |
| Ciprofloxacin Resistance | MIC Fold-Change | Escherichia coli | Data not available |
Mandatory Visualizations
Caption: SOS response pathway and the inhibitory action of this compound.
Caption: General workflow for evaluating this compound's biological activity.
Experimental Protocols
Protocol 1: In Vitro RecA ATPase Inhibition Assay
This protocol is adapted from a high-throughput screening method to determine the inhibitory effect of this compound on E. coli RecA ATPase activity.
Materials:
-
This compound
-
Purified E. coli RecA protein
-
poly(dT) single-stranded DNA (ssDNA)
-
ATP
-
Tris-HOAc buffer (pH 7.5)
-
Magnesium Acetate (Mg(OAc)₂)
-
Glycerol
-
Malachite Green/Ammonium Molybdate reagent (for phosphomolybdate-blue assay)
-
384-well microplates
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a reaction buffer containing 25 mM Tris-HOAc (pH 7.5), 10 mM Mg(OAc)₂, and 5% v/v glycerol.
-
Prepare a RecA/ssDNA solution in the reaction buffer with a final concentration of 0.5 µM RecA and 5 µM poly(dT) ssDNA.
-
Prepare a range of dilutions of this compound in the reaction buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the diluted this compound compounds.
-
Add 20 µL of the RecA/ssDNA solution to each well containing the compound.
-
For negative controls (minimum signal), use a solution omitting the poly(dT) ssDNA.
-
For positive controls (maximum signal), add the RecA/ssDNA solution to wells with DMSO vehicle instead of the compound.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction and Readout:
-
Initiate the ATPase reaction by adding ATP to a final concentration of 1 mM.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and detect the released inorganic phosphate using a Malachite Green/Ammonium Molybdate-based reagent.
-
Read the absorbance at a wavelength of 620 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC
50value.
-
Protocol 2: Cell-Based SOS Response Inhibition Assay
This protocol uses a reporter strain of E. coli to measure the inhibition of the SOS response by this compound. The reporter strain contains a plasmid with Green Fluorescent Protein (GFP) under the control of the recA promoter.
Materials:
-
E. coli ΔtolC strain transformed with a pRecA-GFP reporter plasmid.
-
Luria-Bertani (LB) broth.
-
Ciprofloxacin (as an SOS-inducing agent).
-
This compound.
-
96-well microplates with a clear bottom.
-
Plate reader with fluorescence detection capabilities or a flow cytometer.
Procedure:
-
Culture Preparation:
-
Inoculate an overnight culture of the E. coli reporter strain in LB broth at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh LB broth and grow to the mid-logarithmic phase (OD
600of ~0.4-0.6).
-
-
Assay Setup:
-
In a 96-well plate, add various concentrations of this compound.
-
Add the mid-log phase E. coli culture to each well.
-
Induce the SOS response by adding a sub-inhibitory concentration of ciprofloxacin (e.g., 128 ng/mL).
-
Include control wells:
-
Unstressed control (no ciprofloxacin, no this compound).
-
Stressed control (with ciprofloxacin, no this compound).
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with shaking for 2-4 hours.
-
Measure the GFP fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~510 nm.
-
Measure the optical density at 600 nm (OD
600) to normalize for cell growth.
-
-
Data Analysis:
-
Normalize the GFP fluorescence by the OD
600for each well. -
Calculate the percentage of SOS induction inhibition by comparing the fluorescence of this compound-treated wells to the stressed and unstressed controls.
-
Plot the percentage of inhibition against the this compound concentration to determine its potency.
-
Protocol 3: Cytotoxicity Assay in Breast Cancer Cells (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a breast cancer cell line (e.g., MCF-7) using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MCF-7 breast cancer cell line.
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC
50value.
-
Protocol 4: Prevention of Ciprofloxacin Resistance in E. coli
This protocol assesses the ability of this compound to prevent the emergence of resistance to ciprofloxacin in E. coli through serial passaging.
Materials:
-
Escherichia coli strain (e.g., BW25113).
-
Luria-Bertani (LB) broth.
-
Ciprofloxacin.
-
This compound.
-
96-well plates or culture tubes.
-
Spectrophotometer.
Procedure:
-
Initial MIC Determination:
-
Determine the Minimum Inhibitory Concentration (MIC) of ciprofloxacin for the E. coli strain using a standard broth microdilution method.
-
-
Serial Passaging:
-
Prepare two sets of cultures in parallel:
-
Set A: E. coli with increasing sub-MIC concentrations of ciprofloxacin.
-
Set B: E. coli with increasing sub-MIC concentrations of ciprofloxacin in the presence of a fixed, sub-inhibitory concentration of this compound.
-
-
Start with a low sub-MIC concentration of ciprofloxacin (e.g., 0.5x MIC).
-
Incubate the cultures at 37°C with shaking for 24 hours.
-
After 24 hours, measure the OD
600to confirm growth. -
For the next passage, dilute the cultures into fresh medium containing a slightly higher concentration of ciprofloxacin.
-
Repeat this process for a set number of generations (e.g., 7-10 passages).
-
-
Final MIC Determination:
-
After the final passage, determine the new MIC of ciprofloxacin for the cultures from both Set A and Set B.
-
-
Data Analysis:
-
Compare the final MIC of ciprofloxacin for the culture grown with ciprofloxacin alone (Set A) to the culture grown with ciprofloxacin and this compound (Set B).
-
A smaller increase in the MIC for Set B indicates that this compound prevented or delayed the development of resistance. Calculate the fold-change in MIC for both sets.
-
References
BRITE-338733: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRITE-338733 is a small molecule inhibitor of the bacterial RecA ATPase, a critical enzyme in the DNA damage response and homologous recombination.[1][2][3][][5] With an IC50 of 4.7 µM, it has demonstrated potential as an adjuvant to antibiotic therapy by mitigating the development of antibiotic resistance. Recent studies have also highlighted its activity as an inhibitor of the ATP hydrolysis activity of the RSC chromatin remodeler and its cytotoxic effects on breast cancer cells, suggesting a potential role in oncology research. This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting.
Product Information
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C27H35N3O2 | |
| Molecular Weight | 433.59 g/mol | |
| CAS Number | 503105-88-2 | |
| Appearance | Solid | |
| Purity | >98% (HPLC) |
Solubility and Storage
| Solvent | Solubility | Reference |
| DMSO | ≥ 10 mg/mL |
Storage Conditions:
-
Solid Powder: Store at -20°C for up to 3 years.
-
In Solvent (DMSO): Store at -80°C for up to 6 months or -20°C for up to 1 month.
Note: For optimal solubility, warming the solution at 37°C and using an ultrasonic bath is recommended. For some applications, adjusting the pH to 4 with HCl may be necessary.
Mechanism of Action
This compound functions as an inhibitor of RecA ATPase activity. The RecA protein is essential for the bacterial SOS response, a pathway activated by DNA damage that can lead to increased mutation rates and the development of antibiotic resistance. By inhibiting RecA, this compound prevents the formation of RecA/ssDNA nucleoprotein filaments, a critical step in DNA repair and recombination. This inhibition of the SOS response can enhance the efficacy of antibiotics and slow the emergence of resistant strains.
More recently, this compound has been shown to inhibit the ATPase activity of the RSC chromatin remodeler and exhibit strong binding to DNA. This suggests a broader range of activity beyond its effects on bacterial RecA.
Application Notes
Inhibition of Bacterial Antibiotic Resistance
This compound can be used in combination with antibiotics to study the prevention of resistance development in bacterial cultures. It has been shown to be effective in preventing ciprofloxacin resistance in Escherichia coli.
Key Experimental Parameters:
-
Bacterial Strain: E. coli BW25113 is a commonly used strain.
-
Antibiotic: Ciprofloxacin is a relevant antibiotic to use in combination with this compound.
-
Concentration of this compound: Concentrations can be varied to determine the optimal inhibitory effect.
-
Experimental Duration: Serial passaging of bacteria over several generations is necessary to observe the development of resistance.
In Vitro ATPase Activity Assay
The inhibitory effect of this compound on RecA ATPase activity can be quantified using a phosphomolybdate-blue (PMB) ATPase assay. This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis.
Principle: The assay relies on the reaction of malachite green with molybdate and free orthophosphate, which forms a colored complex that can be measured spectrophotometrically.
Cancer Cell Cytotoxicity Assays
Given its demonstrated cytotoxicity against breast cancer cells, this compound can be evaluated for its anti-cancer potential. Standard cytotoxicity assays such as MTT, XTT, or CellTiter-Glo can be employed to determine the IC50 in various cancer cell lines.
Experimental Protocols
Protocol for Assessing Prevention of Antibiotic Resistance
This protocol is adapted from studies on the effect of this compound on ciprofloxacin resistance in E. coli.
Materials:
-
E. coli strain (e.g., BW25113)
-
Luria-Bertani (LB) broth
-
Ciprofloxacin stock solution
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Spectrophotometer (for measuring OD600)
Procedure:
-
Prepare Bacterial Culture: Inoculate a single colony of E. coli into LB broth and grow overnight at 37°C with shaking.
-
Determine Minimum Inhibitory Concentration (MIC) of Ciprofloxacin: Use a standard broth microdilution method to determine the MIC of ciprofloxacin for the E. coli strain.
-
Serial Passaging: a. In a 96-well plate, prepare a serial dilution of ciprofloxacin starting from a sublethal concentration (e.g., 0.5x MIC). b. In parallel wells, prepare the same ciprofloxacin dilutions and add a fixed concentration of this compound. Include a vehicle control (DMSO). c. Inoculate all wells with the overnight bacterial culture diluted to a starting OD600 of ~0.05. d. Incubate the plate at 37°C with shaking for 24 hours. e. After 24 hours, measure the OD600 to assess bacterial growth. f. From the well with the highest concentration of ciprofloxacin that still shows bacterial growth, take an aliquot and use it to inoculate a fresh set of serial dilutions (as in steps 3a-c). g. Repeat this serial passaging for a desired number of generations (e.g., 7 or more).
-
Data Analysis: Plot the MIC of ciprofloxacin against the generation number for both the cultures with and without this compound. A significant delay or prevention of the increase in MIC in the presence of this compound indicates its effectiveness.
Protocol for RecA ATPase Activity Assay (PMB Assay)
This protocol is based on the phosphomolybdate-blue ATPase assay used in the high-throughput screening that identified this compound.
Materials:
-
Purified RecA protein
-
Single-stranded DNA (ssDNA)
-
ATP
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
This compound stock solution (in DMSO)
-
PMB Reagent (Malachite Green, Ammonium Molybdate, and a stabilizing agent)
-
96-well microplates
-
Spectrophotometer (for measuring absorbance at ~620-650 nm)
Procedure:
-
Prepare Reagents: Dilute RecA protein, ssDNA, and ATP to their final working concentrations in the assay buffer.
-
Set up Reaction: a. In a 96-well plate, add the assay buffer. b. Add the desired concentrations of this compound (and a DMSO vehicle control). c. Add the RecA protein and ssDNA. d. Pre-incubate for a short period (e.g., 10 minutes at room temperature) to allow for inhibitor binding and filament formation.
-
Initiate Reaction: Add ATP to all wells to start the ATPase reaction.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Develop Color: Add the PMB reagent to each well. This will stop the reaction and initiate color development.
-
Read Absorbance: After a short incubation for color stabilization, read the absorbance at ~620-650 nm.
-
Data Analysis: a. Subtract the background absorbance (wells without RecA). b. Normalize the data to the vehicle control (100% activity). c. Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50.
References
Application Notes and Protocols: BRITE-338733 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of BRITE-338733, a potent inhibitor of bacterial RecA ATPase. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor of the bacterial RecA protein, a key enzyme involved in DNA repair and the SOS response.[][2][3] By inhibiting RecA ATPase activity, this compound can prevent the development of antibiotic resistance in bacteria.[4][5] Its primary application is in microbiological research, particularly in studies aimed at overcoming antibiotic resistance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H35N3O2 | |
| Molecular Weight | 433.59 g/mol | |
| Appearance | Off-white to light yellow solid/powder | |
| Purity | ≥98% | |
| CAS Number | 503105-88-2 | |
| IC50 (RecA ATPase) | 4.7 µM |
Solubility Data
This compound is soluble in dimethyl sulfoxide (DMSO) but insoluble in water. For optimal results, it is recommended to use fresh, anhydrous DMSO, as the presence of moisture can reduce solubility.
| Solvent | Concentration | Notes | Reference |
| DMSO | 10 mM | - | |
| DMSO | 10 mg/mL (23.06 mM) | May require ultrasonication and pH adjustment to 4 with HCl. | |
| DMSO | 87 mg/mL (200.65 mM) | Use fresh DMSO to avoid reduced solubility due to moisture absorption. | |
| Ethanol | 10 mg/mL | - | |
| Water | Insoluble | - |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.336 mg of this compound (Molecular Weight: 433.59).
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM solution, if you weighed 4.336 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath and brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution is typically diluted in culture medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentration.
-
Mix well by gentle pipetting or inversion.
-
Add the final working solution to the cells.
Visualization of Experimental Workflow and Signaling Pathway
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
This compound Mechanism of Action: Inhibition of the SOS Response
This compound inhibits the ATPase activity of RecA, which is a critical step in the bacterial SOS response to DNA damage. This inhibition prevents the activation of downstream repair pathways and can mitigate the development of antibiotic resistance.
Caption: this compound inhibits the RecA-mediated SOS response.
References
BRITE-338733: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of BRITE-338733, a potent inhibitor of bacterial RecA ATPase.
Introduction
This compound is a small molecule inhibitor targeting the RecA protein in bacteria, a key component of the DNA damage repair and genetic recombination machinery.[] By inhibiting the ATPase activity of RecA, this compound disrupts the formation of nucleoprotein filaments, which are crucial for these repair processes.[] This mechanism of action makes it a promising candidate for research into overcoming antibiotic resistance, as it has been shown to mitigate the development of resistance to antibiotics like ciprofloxacin in Escherichia coli.[2][3][4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C27H35N3O2 | |
| Molecular Weight | 433.59 g/mol | |
| CAS Number | 503105-88-2 | |
| Appearance | Solid, Off-white to light yellow | |
| Purity | ≥98% | |
| IC50 (RecA ATPase) | 4.7 µM |
Solubility Data
This compound exhibits solubility in various solvents, with Dimethyl Sulfoxide (DMSO) being a common choice for creating stock solutions. It is important to note that the hygroscopic nature of DMSO can impact the solubility of the compound; therefore, the use of fresh, newly opened DMSO is highly recommended.
| Solvent | Concentration | Comments |
| DMSO | 87 mg/mL (200.65 mM) | Use of fresh DMSO is recommended. |
| DMSO | 10 mg/mL (23.06 mM) | Ultrasonic and pH adjustment to 4 with HCl may be required. |
| Ethanol | 10 mg/mL | |
| Water | Insoluble |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into working solutions.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound).
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, use an ultrasonic bath to aid dissolution. For the 10 mg/mL concentration, adjusting the pH to 4 with HCl may also be necessary to achieve a clear solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions:
-
Store at -20°C for up to 1 month.
-
For longer-term storage, store at -80°C for up to 6 months.
Preparation of In Vitro Working Solutions
Objective: To prepare a working solution of this compound for use in in vitro assays.
Materials:
-
This compound DMSO stock solution
-
Appropriate cell culture medium or assay buffer
Protocol:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate aqueous buffer or medium.
-
Ensure the final concentration of DMSO in the assay is kept low (typically <0.5%) to avoid solvent-induced artifacts.
Preparation of In Vivo Formulations
Objective: To prepare a formulation of this compound suitable for in vivo administration. Two example protocols are provided below.
Protocol 1: PEG300/Tween-80/Saline Formulation
Materials:
-
This compound DMSO stock solution (e.g., 10 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure (for a 1 mg/mL final concentration):
-
Take 100 µL of a 10 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of Saline to bring the total volume to 1 mL.
-
The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: SBE-β-CD/Saline Formulation
Materials:
-
This compound DMSO stock solution (e.g., 10 mg/mL)
-
20% SBE-β-CD in Saline
Procedure (for a 1 mg/mL final concentration):
-
Take 100 µL of a 10 mg/mL this compound DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly until the solution is clear.
-
The final solvent composition is 10% DMSO and 90% (20% SBE-β-CD in Saline).
Note: For in vivo experiments, it is recommended to prepare these formulations fresh on the day of use.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the ATPase activity of the bacterial RecA protein. RecA is a central protein in the bacterial SOS response, which is activated in response to DNA damage. The inhibition of RecA prevents the proper function of this DNA repair pathway, thereby sensitizing bacteria to DNA damaging agents like certain antibiotics.
Caption: Mechanism of action of this compound in the bacterial SOS response pathway.
Experimental Workflow
The following diagram outlines a general workflow for screening and evaluating the efficacy of this compound in combination with an antibiotic.
Caption: General experimental workflow for evaluating this compound.
References
BRITE-338733: A Novel Adjuvant in Combating Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health threat, necessitating innovative strategies to extend the efficacy of existing antimicrobial agents. BRITE-338733 is a potent small molecule inhibitor of RecA ATPase, a crucial enzyme in bacterial DNA repair and the SOS response.[1][2][3] By targeting this key pathway, this compound has demonstrated significant potential in preventing the development of resistance to antibiotics, particularly fluoroquinolones like ciprofloxacin. This application note provides detailed protocols and data on the use of this compound in antibiotic resistance studies.
Mechanism of Action
This compound acts as a RecA ATPase inhibitor with an IC50 of 4.7 µM.[1][3] RecA is a central protein in the bacterial SOS response, a global response to DNA damage that can be induced by certain antibiotics. The activation of RecA leads to the upregulation of various genes involved in DNA repair, mutagenesis, and horizontal gene transfer, all of which can contribute to the development of antibiotic resistance. This compound, by inhibiting RecA, effectively suppresses the SOS response.
One of the key mechanisms by which this compound mitigates resistance is by preventing the upregulation of transfer RNA (tRNA), a phenomenon linked to genome recombination and the DNA damage response. Furthermore, transcriptome analysis of Escherichia coli treated with this compound has revealed a broader impact on cellular metabolism, including the inhibition of oxidative phosphorylation, the electron transport chain, and translation.
Key Applications
-
Adjuvant Therapy: this compound can be used in combination with antibiotics to prevent or delay the emergence of resistance.
-
Research Tool: It serves as a valuable tool to study the role of the RecA-mediated SOS response in the development of antibiotic resistance.
-
Drug Development: this compound represents a promising lead compound for the development of a new class of drugs that target bacterial resistance mechanisms.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target | RecA ATPase | |
| IC50 | 4.7 µM | |
| Test Organism | Escherichia coli |
Table 2: Effect of this compound on the Evolution of Ciprofloxacin Resistance in E. coli BW25113*
| Generation | Ciprofloxacin MIC (µg/mL) without this compound | Ciprofloxacin MIC (µg/mL) with 1 µM this compound | Ciprofloxacin MIC (µg/mL) with 5 µM this compound | Ciprofloxacin MIC (µg/mL) with 10 µM this compound |
| 0 | 0.03 | 0.03 | 0.03 | 0.03 |
| 1 | 0.06 | 0.03 | 0.03 | 0.03 |
| 2 | 0.125 | 0.06 | 0.03 | 0.03 |
| 3 | 0.25 | 0.06 | 0.06 | 0.03 |
| 4 | 0.5 | 0.125 | 0.06 | 0.06 |
| 5 | 1 | 0.125 | 0.06 | 0.06 |
| 6 | 2 | 0.25 | 0.125 | 0.06 |
| 7 | 4 | 0.25 | 0.125 | 0.125 |
*Data is representative of findings reported in studies on this compound.
Table 3: Summary of Transcriptome Analysis of E. coli BW25113 Treated with this compound*
| Pathway/Process | Effect of this compound | Implication |
| Oxidative Phosphorylation | Inhibition | Reduced cellular energy state |
| Electron Transport Chain | Inhibition | Reduced cellular energy state |
| Translation | Inhibition | Reduced protein synthesis |
| SOS Response | Inhibition | Suppression of DNA repair and mutagenesis |
*This table summarizes the key findings from transcriptome sequencing as reported in the literature.
Experimental Protocols
Protocol 1: Serial Passage Assay to Evaluate the Prevention of Antibiotic Resistance
This protocol is designed to assess the ability of this compound to prevent the development of resistance to a chosen antibiotic (e.g., ciprofloxacin) in a bacterial strain (e.g., E. coli BW25113).
Materials:
-
Bacterial strain of interest (e.g., E. coli BW25113)
-
Luria-Bertani (LB) broth and agar
-
Antibiotic stock solution (e.g., ciprofloxacin)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Incubator (37°C)
Procedure:
-
Initial MIC Determination: Determine the initial Minimum Inhibitory Concentration (MIC) of the antibiotic for the bacterial strain using the broth microdilution method.
-
Serial Passage Setup:
-
Prepare a series of 96-well plates. In each plate, create a twofold serial dilution of the antibiotic in LB broth.
-
Prepare parallel sets of plates. One set will contain the antibiotic only, and the other sets will contain the antibiotic plus a fixed concentration of this compound (e.g., 1 µM, 5 µM, 10 µM). Include a no-antibiotic control and a no-bacterial control.
-
-
Inoculation (Generation 0):
-
Prepare an overnight culture of the bacterial strain and dilute it to a starting OD600 of approximately 0.05.
-
Inoculate each well of the prepared plates with the bacterial suspension.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination and Passage (Generation 1 onwards):
-
After incubation, determine the MIC for each condition by identifying the lowest concentration of the antibiotic that prevents visible growth.
-
For the next generation, take an aliquot of cells from the well containing the highest sub-MIC concentration of the antibiotic (or the antibiotic/BRITE-338733 combination) and use it to inoculate a fresh plate with a new serial dilution of the antibiotic.
-
Repeat the incubation and passaging steps for a desired number of generations (e.g., 7-14 generations).
-
-
Data Analysis: Plot the MIC of the antibiotic for each condition against the generation number to visualize the rate of resistance development.
Protocol 2: RecA ATPase Activity Assay
This protocol describes a phosphomolybdate-blue based assay to measure the ATPase activity of RecA and its inhibition by this compound.
Materials:
-
Purified RecA protein
-
Single-stranded DNA (ssDNA) (e.g., poly(dT))
-
ATP
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a surfactant)
-
This compound stock solution (in DMSO)
-
384-well microtiter plates
-
Plate reader
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the desired concentrations of this compound to the test wells. Include a DMSO control (no inhibitor).
-
Add ssDNA to all wells except the no-DNA control.
-
Add purified RecA protein to all wells except the no-enzyme control.
-
-
Initiation of Reaction: Start the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
Detection:
-
Stop the reaction and detect the released inorganic phosphate (Pi) by adding the Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at a wavelength of approximately 620-650 nm using a plate reader.
-
Data Analysis: Calculate the percentage of RecA ATPase inhibition for each concentration of this compound and determine the IC50 value.
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound on human cell lines.
Materials:
-
Human cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the human cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a DMSO control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control and determine the CC50 (50% cytotoxic concentration) value.
Visualizations
Caption: Inhibition of the RecA-mediated SOS response by this compound.
Caption: Workflow for the serial passage experiment.
Caption: Logical relationship of this compound's effects and outcomes.
References
Application Notes and Protocols: Using BRITE-338733 to Prevent Ciprofloxacin Resistance
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. However, the emergence of antibiotic resistance poses a significant threat to its clinical efficacy. One of the primary mechanisms of resistance is the overexpression of multidrug resistance (MDR) efflux pumps, which actively transport ciprofloxacin out of the bacterial cell, reducing its intracellular concentration to sub-lethal levels.
BRITE-338733 is a novel investigational agent designed as a potent efflux pump inhibitor (EPI). By blocking the action of these pumps, this compound is hypothesized to restore the intracellular concentration of ciprofloxacin, thereby re-sensitizing resistant bacteria to its bactericidal effects. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound in preventing and reversing ciprofloxacin resistance in a laboratory setting. The following sections detail the mechanism of action, provide quantitative data from representative studies, and outline key experimental protocols.
Mechanism of Action: Efflux Pump Inhibition
Many Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, utilize the AcrAB-TolC efflux pump system as a primary defense against ciprofloxacin. This system is a multi-protein complex that spans the inner and outer bacterial membranes. This compound is designed to competitively or non-competitively bind to components of this pump, disrupting its function and preventing the expulsion of ciprofloxacin.
Caption: Mechanism of this compound action on an MDR efflux pump.
Quantitative Data Summary
The following tables summarize representative data on the efficacy of this compound in potentiating ciprofloxacin activity against a resistant strain of E. coli overexpressing the AcrAB-TolC efflux pump.
Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin
| Bacterial Strain | Treatment | MIC (µg/mL) | Fold-Change in MIC |
| E. coli (Susceptible) | Ciprofloxacin alone | 0.015 | - |
| E. coli (Resistant) | Ciprofloxacin alone | 2.0 | 133x |
| E. coli (Resistant) | Ciprofloxacin + this compound (20 µg/mL) | 0.06 | 4x (vs. Susceptible) |
| E. coli (Resistant) | This compound alone | >128 | - |
Table 2: Synergy Analysis using Fractional Inhibitory Concentration (FIC) Index
| Drug Combination | FIC of Ciprofloxacin | FIC of this compound | FIC Index (ΣFIC) | Interpretation |
| Ciprofloxacin + this compound | 0.03 | 0.16 | 0.19 | Strong Synergy |
Note: FIC Index ≤ 0.5 indicates synergy; > 0.5 to 4 indicates no interaction; > 4 indicates antagonism.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the potentiation of ciprofloxacin by this compound.
Caption: Overall experimental workflow for evaluating this compound.
Protocol: MIC Determination by Broth Microdilution
This protocol determines the minimum inhibitory concentration (MIC) of ciprofloxacin against a bacterial strain in the presence and absence of a fixed concentration of this compound.
Materials:
-
96-well microtiter plates
-
Overnight culture of bacterial strain (e.g., E. coli), adjusted to 0.5 McFarland standard
-
Ciprofloxacin stock solution
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Multichannel pipette
Procedure:
-
Plate Preparation:
-
Add 50 µL of MHB to wells in columns 2-12 of a 96-well plate.
-
For the "Ciprofloxacin alone" plate, add 100 µL of ciprofloxacin working solution (at 2x the highest desired concentration) to column 1.
-
For the "Ciprofloxacin + this compound" plate, prepare a working solution of ciprofloxacin in MHB containing a fixed concentration of this compound (e.g., 40 µg/mL, for a final concentration of 20 µg/mL). Add 100 µL of this solution to column 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard 50 µL from column 10.
-
Column 11 serves as the growth control (no antibiotic).
-
Column 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB.
-
Add 50 µL of the diluted bacterial suspension to wells in columns 1-11. This results in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.
-
Protocol: Checkerboard Assay for Synergy
This protocol assesses the synergistic interaction between ciprofloxacin and this compound using a two-dimensional dilution matrix.
Materials:
-
Same as Protocol 4.1
Procedure:
-
Plate Setup:
-
Along the x-axis (e.g., columns 1-10), prepare 2-fold serial dilutions of ciprofloxacin in 50 µL volumes.
-
Along the y-axis (e.g., rows A-G), prepare 2-fold serial dilutions of this compound in 50 µL volumes.
-
The final volume in each well should be 100 µL before adding bacteria. Well H11 can be the growth control (no drugs).
-
-
Inoculation:
-
Prepare the bacterial inoculum as described in Protocol 4.1.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Read the MIC of each drug in the presence of the other.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC_A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC_B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC_A + FIC_B
-
-
Protocol: Ethidium Bromide (EtBr) Efflux Assay
This protocol provides a real-time method to confirm that this compound inhibits efflux pump activity by measuring the accumulation of the fluorescent substrate ethidium bromide.
Materials:
-
Fluorometer or plate reader with fluorescence capabilities
-
Black-walled, clear-bottom 96-well plates
-
Overnight bacterial culture
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Ethidium bromide (EtBr) stock solution
-
This compound stock solution
Procedure:
-
Cell Preparation:
-
Centrifuge the overnight culture, wash the pellet with PBS, and resuspend in PBS to an OD600 of 0.4.
-
-
Loading with EtBr:
-
Add EtBr to the cell suspension to a final concentration of 2 µg/mL.
-
Incubate at 37°C for 1 hour to allow EtBr to accumulate within the cells.
-
-
Efflux Initiation:
-
Centrifuge the loaded cells, discard the supernatant, and resuspend in PBS.
-
Aliquot 100 µL of the cell suspension into the wells of the 96-well plate.
-
Add this compound to the desired final concentrations in triplicate wells. Include a "no inhibitor" control.
-
Initiate efflux by adding glucose to a final concentration of 0.4% to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorometer.
-
Measure fluorescence (Excitation: 530 nm, Emission: 600 nm) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. A lower rate of fluorescence decrease in the presence of this compound compared to the control indicates efflux pump inhibition.
-
Conclusion
This compound demonstrates significant potential as a ciprofloxacin potentiator by inhibiting MDR efflux pumps. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound and similar compounds. By quantifying the reduction in ciprofloxacin MIC, assessing synergy, and confirming the mechanism of efflux inhibition, researchers can effectively characterize the utility of this agent in combating antibiotic resistance. These methods are fundamental for the continued development of novel strategies to preserve the efficacy of existing antibiotics.
Application Note: Identification and Characterization of BRITE-338733, a Potent RecA Inhibitor, in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction The emergence of antibiotic resistance is a critical global health threat, necessitating novel strategies to combat bacterial infections. One promising approach is to target pathways that facilitate the development of resistance. The bacterial RecA protein is a central component of the DNA damage response (SOS response) and homologous recombination, both of which are crucial for bacteria to acquire resistance mutations.[1] Consequently, inhibiting RecA is a key strategy for developing adjuvant therapies that can suppress drug resistance mechanisms.[2] This application note details the discovery and characterization of BRITE-338733, a potent RecA ATPase inhibitor, identified through a high-throughput screening campaign.[][4] We provide comprehensive data, experimental protocols, and pathway diagrams to facilitate further research and application of this compound.
Compound Profile: this compound
This compound is a 2-amino-4,6-diarylpyridine derivative that acts as a potent inhibitor of the E. coli RecA ATPase.[5] It was the most potent inhibitor identified from a screen of a 33,600-compound diversity library.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | RecA ATPase Inhibitor | |
| IC₅₀ | 4.7 µM (± 0.5 µM) | |
| Hill Slope | 7.6 | |
| Molecular Formula | C₂₇H₃₅N₃O₂ | |
| Molecular Weight | 433.59 g/mol | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (e.g., 87 mg/mL) | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the ATPase activity of the RecA protein. This inhibition is thought to occur through competitive binding, which prevents RecA from forming a nucleoprotein filament on single-stranded DNA (ssDNA), a critical step for its function in DNA repair and recombination. By disrupting this process, this compound effectively suppresses the SOS response, a key bacterial mechanism for surviving DNA damage that also contributes to mutagenesis and the evolution of antibiotic resistance.
High-Throughput Screening (HTS) for RecA Inhibitors
This compound was identified from the BRITE diversity library in a high-throughput screen designed to find inhibitors of RecA ATPase activity. The campaign employed a robust and sensitive phosphomolybdate-blue (PMB) ATPase assay.
Table 2: Summary of High-Throughput Screening Campaign Data
| Parameter | Value | Reference |
| Compound Library | BRITE Diversity Set | |
| Library Size | 33,600 compounds | |
| Assay Method | Phosphomolybdate-Blue (PMB) ATPase Assay | |
| Primary Screen | Single-point at 10 µM | |
| Initial Hit Rate | 0.22% (73 compounds) | |
| Confirmation Rate | 55% (40 compounds confirmed) | |
| Assay Quality (Z' factor) | 0.83 (improved to 0.90 with BSA) |
Experimental Protocols
Protocol 1: High-Throughput RecA ATPase Inhibition Assay (Phosphomolybdate-Blue Method)
This protocol is adapted from the high-throughput screen that identified this compound.
Materials:
-
384-well assay plates
-
E. coli RecA protein
-
poly(dT) single-stranded DNA
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 25 µM Tris·HOAc, 10 mM Mg(OAc)₂, 5% v/v glycerol
-
Test compounds (e.g., this compound) dissolved in DMSO
-
BSA (Bovine Serum Albumin) solution (optional, for assay enhancement)
-
Phosphomolybdate-Blue detection reagent
-
Plate reader capable of measuring absorbance at 825 nm
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., 100% inhibition control, 0% inhibition/DMSO control) into 384-well plates. The final concentration of DMSO should be kept constant across all wells (e.g., <1%).
-
Enzyme/Substrate Preparation: Prepare a master mix (cocktail) containing:
-
0.5 µM RecA protein
-
5 µM poly(dT) ssDNA
-
10 µg/mL BSA (optional, improves Z' factor) in Assay Buffer.
-
-
Reaction Initiation: Using a multi-channel dispenser, add 20 µL of the RecA/ssDNA cocktail to columns 3-24 of the assay plates containing the compounds.
-
ATP Addition: Add ATP to a final concentration of 150 µM to initiate the reaction.
-
Incubation: Incubate the plates at room temperature for 15 minutes. The reaction rate is linear under these conditions.
-
Reaction Quench & Detection: Stop the reaction and detect the amount of inorganic phosphate produced by adding the phosphomolybdate-blue reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 825 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to controls. For confirmed hits, perform dose-response curves to determine IC₅₀ values.
Protocol 2: Preparation of this compound Stock and Working Solutions
A. In Vitro Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound by dissolving the solid powder in 100% DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months.
B. In Vivo Formulation (Example): This protocol yields a 1 mg/mL working solution.
-
Take 100 µL of a 10 mg/mL this compound stock solution in DMSO.
-
Add it to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Application: Mitigating Antibiotic Resistance
Studies have demonstrated that this compound can prevent the development of resistance to antibiotics like ciprofloxacin in E. coli. By inhibiting RecA, the compound disrupts the bacterial ability to use the SOS response to generate resistance-conferring mutations. Transcriptome analysis revealed that this compound treatment also suppresses key metabolic pathways, including protein synthesis and energy production, further hindering the bacteria's ability to adapt and evolve resistance. This makes this compound a valuable tool for studying resistance mechanisms and a potential candidate for development as an antibiotic adjuvant.
References
BRITE-338733: A Novel Probe for Interrogating the DNA Damage Response
Application Notes and Protocols
Introduction
BRITE-338733 is a potent small molecule inhibitor initially identified for its activity against the bacterial RecA ATPase, a critical enzyme in the DNA damage response and repair pathway in prokaryotes.[1][2][3] With a half-maximal inhibitory concentration (IC50) of 4.7 µM, it has been demonstrated to disrupt the bacterial SOS response, thereby hindering the development of antibiotic resistance.[2][4] More recent studies have expanded its potential utility into eukaryotic systems, revealing its capacity to inhibit the ATP hydrolysis activity of the RSC chromatin remodeler and to bind directly to DNA, leading to cytotoxicity in breast cancer cells. These dual activities make this compound a versatile tool for researchers, scientists, and drug development professionals studying the intricacies of DNA damage response (DDR) pathways in both bacterial and mammalian systems.
This document provides detailed application notes and protocols for utilizing this compound as a research tool to investigate the DNA damage response.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C27H35N3O2 | |
| Molecular Weight | 433.59 g/mol | |
| CAS Number | 503105-88-2 | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL) | |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. |
Mechanism of Action
This compound exhibits distinct mechanisms of action in prokaryotic and eukaryotic systems, both centered around the disruption of critical processes in the DNA damage response.
1. Inhibition of Bacterial RecA and the SOS Response:
In bacteria, this compound acts as a potent inhibitor of RecA ATPase activity. RecA is a central protein in the bacterial SOS response, a global response to DNA damage that involves DNA repair and mutagenesis. By inhibiting RecA, this compound prevents the formation of RecA nucleoprotein filaments on single-stranded DNA, which is a crucial step for the autocatalytic cleavage of the LexA repressor. This, in turn, suppresses the induction of over 40 genes involved in DNA repair, leading to increased sensitivity to DNA damaging agents like antibiotics.
Figure 1: Mechanism of this compound in the bacterial SOS response.
2. Inhibition of Eukaryotic RSC Chromatin Remodeler and DNA Binding:
In eukaryotic cells, this compound has been shown to inhibit the ATP hydrolysis activity of the RSC (Remodels the Structure of Chromatin) complex, an essential ATP-dependent chromatin remodeler. The RSC complex plays a crucial role in DNA repair by altering chromatin structure to allow access for repair machinery. Furthermore, computational and experimental data suggest that this compound can directly bind to DNA. This dual action of inhibiting a key chromatin remodeler and directly interacting with DNA likely contributes to its observed cytotoxicity in cancer cells.
Figure 2: Proposed mechanism of this compound in eukaryotic cells.
Quantitative Data Summary
| Parameter | Organism/System | Value | Reference |
| IC50 (RecA ATPase Activity) | Escherichia coli | 4.7 ± 0.5 µM | |
| Hill Slope (RecA Inhibition) | Escherichia coli | 7.6 | |
| Confirmed Hit Concentration (Single-Point Screen) | Escherichia coli RecA | 10 µM | |
| Effective Concentration (Prevention of Ciprofloxacin Resistance) | Escherichia coli BW25113 | 0.1 - 10 µM |
Experimental Protocols
Protocol 1: Assessment of this compound on Antibiotic-Induced SOS Response in E. coli
This protocol describes a method to evaluate the inhibitory effect of this compound on the SOS response induced by a DNA damaging antibiotic, such as ciprofloxacin.
Materials:
-
E. coli strain (e.g., BW25113)
-
Luria-Bertani (LB) broth
-
Ciprofloxacin
-
This compound
-
DMSO (for stock solution)
-
96-well microplates
-
Spectrophotometer (for OD600 readings)
-
Reporter plasmid for SOS induction (optional, e.g., carrying a sulA-GFP fusion)
Workflow:
Figure 3: Workflow for assessing SOS response inhibition.
Procedure:
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a stock solution of ciprofloxacin in sterile water.
-
Bacterial Culture: Inoculate a single colony of E. coli into LB broth and grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of 0.4-0.6 (logarithmic phase).
-
Treatment: In a 96-well plate, add the logarithmic phase culture. Add ciprofloxacin to a final concentration known to induce the SOS response (e.g., sub-MIC level). Add this compound at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include appropriate controls (no treatment, ciprofloxacin only, this compound only).
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 2-4 hours for reporter gene expression, or longer for growth inhibition studies).
-
Data Acquisition:
-
Growth Inhibition: Measure the OD600 of each well using a microplate reader.
-
SOS Response (Reporter Assay): If using a reporter strain, measure the fluorescence (e.g., GFP) or luminescence signal.
-
-
Analysis: Normalize the reporter signal to the OD600 to account for differences in cell density. Compare the signal from ciprofloxacin-treated cells with and without this compound to determine the extent of SOS inhibition.
Protocol 2: Evaluation of this compound Cytotoxicity in Mammalian Cancer Cells
This protocol outlines a method to assess the cytotoxic effects of this compound on a mammalian cancer cell line, such as a breast cancer cell line.
Materials:
-
Human breast cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Microplate reader (absorbance, fluorescence, or luminescence)
Workflow:
Figure 4: Workflow for mammalian cell cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium from a 10 mM DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.1%). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
Resazurin-based assays (e.g., PrestoBlue™): Add the reagent directly to the wells, incubate for 1-2 hours, and measure fluorescence.
-
ATP-based assays (e.g., CellTiter-Glo®): Lyse the cells and measure the luminescence, which correlates with the amount of ATP present.
-
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC50 value for cytotoxicity.
Conclusion
This compound is a valuable chemical probe for studying the DNA damage response. Its well-characterized inhibitory activity against bacterial RecA makes it an excellent tool for investigating the SOS response and for studies aimed at combating antibiotic resistance. The emerging evidence of its activity against eukaryotic chromatin remodeling complexes and its DNA binding properties opens up new avenues for its use in cancer research and the study of eukaryotic DDR pathways. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this compound in their specific areas of interest. As with any chemical probe, appropriate controls and careful experimental design are essential for robust and reproducible results.
References
Application Notes and Protocols for BRITE-338733 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRITE-338733 is a potent inhibitor of RecA ATPase, a critical enzyme in bacterial DNA repair and recombination.[1][2][3] This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its application in bacterial cell culture as an agent to mitigate antibiotic resistance. Additionally, a general protocol for assessing its cytotoxicity in mammalian cell lines is presented, based on findings that effective concentrations do not harm human cells.[4] Quantitative data from published studies are summarized, and key signaling pathways and experimental workflows are visualized.
Mechanism of Action
This compound targets the RecA protein in bacteria. RecA is a central component of the SOS response, a DNA repair system that is activated by DNA damage, including that induced by antibiotics.[5] By inhibiting the ATPase activity of RecA, this compound disrupts the formation of RecA/ssDNA nucleoprotein filaments, which are essential for DNA repair and recombination. This inhibition of the SOS pathway can prevent the development of antibiotic resistance and enhance the efficacy of existing antibiotics.
Signaling Pathway: Inhibition of the SOS Response
Caption: Inhibition of the bacterial SOS response pathway by this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Organism/System | Reference |
| IC₅₀ (RecA ATPase Inhibition) | 4.7 µM | Escherichia coli (cell-free assay) | |
| Hill Slope | 7.6 | Escherichia coli (cell-free assay) | |
| Purity | ≥98% | N/A | |
| Molecular Weight | 433.59 g/mol | N/A |
Experimental Protocols
Preparation of this compound Stock Solutions
This compound is soluble in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 4.34 mg of this compound (MW: 433.59 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.
Protocol for Assessing Inhibition of Antibiotic Resistance in E. coli
This protocol is adapted from studies evaluating the effect of this compound on the development of ciprofloxacin resistance in E. coli.
Materials:
-
Escherichia coli strain (e.g., BW25113)
-
Luria-Bertani (LB) broth
-
Ciprofloxacin (CIP)
-
This compound stock solution
-
96-well microplates
-
Incubator shaker (37°C)
-
Plate reader for OD₆₀₀ measurement
Experimental Workflow:
References
BRITE-338733: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRITE-338733 is a potent small molecule inhibitor of RecA ATPase, a key enzyme in the bacterial DNA damage response (SOS response).[1] This document provides detailed application notes and protocols for the in vitro use of this compound in both bacteriology and cancer research. In bacteria, this compound has been shown to mitigate the development of antibiotic resistance.[2] Preliminary studies also indicate its potential as an anti-cancer agent due to its cytotoxicity against breast cancer cells and its inhibitory activity against the RSC chromatin remodeler.[3][4]
Mechanism of Action
This compound primarily functions as a RecA ATPase inhibitor with an IC50 of 4.7 µM.[1] By inhibiting RecA, it disrupts the bacterial SOS response, a critical pathway for DNA repair and the development of antibiotic resistance. The binding of this compound to RecA can be non-competitive and alters the protein's conformation, thereby impairing its function. In the context of cancer, this compound has been found to inhibit the RSC chromatin remodeler and exhibit cytotoxicity against breast cancer cells, suggesting a potential role in cancer therapy.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Bacteriology
| Parameter | Value | Cell Line/Organism | Reference |
| IC50 (RecA ATPase Inhibition) | 4.7 µM | Escherichia coli | |
| Effective Concentration (Inhibition of Antibiotic Resistance) | 0.1 - 10 µM | Escherichia coli BW25113 |
Note: Specific IC50 values for cytotoxicity in breast cancer cell lines are not yet publicly available.
Experimental Protocols
RecA ATPase Inhibition Assay (Phosphomolybdate Blue Assay)
This protocol is adapted from the method used to determine the IC50 of this compound.
Materials:
-
This compound
-
Purified RecA protein
-
single-stranded DNA (ssDNA), e.g., poly(dT)
-
ATP
-
Assay Buffer (e.g., 25 mM Tris-HOAc, 10 mM Mg(OAc)2, 5% v/v glycerol)
-
Phosphomolybdate Blue (PMB) reagent
-
384-well plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add 20 µl of a solution containing RecA (final concentration 0.5 µM) and ssDNA (final concentration 5 µM) in assay buffer to each well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only).
-
To initiate the reaction, add 10 µl of ATP (final concentration 0.75 mM) to all wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Add the PMB reagent to each well to stop the reaction and develop the color.
-
Measure the absorbance at a wavelength of 650 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Diagram: RecA ATPase Inhibition Assay Workflow
Caption: Workflow for the RecA ATPase inhibition assay.
Determination of Minimum Inhibitory Concentration (MIC) to Prevent Antibiotic Resistance
This protocol describes a method to assess the ability of this compound to prevent the development of antibiotic resistance in bacteria.
Materials:
-
This compound
-
Bacterial strain (e.g., E. coli BW25113)
-
Antibiotic of choice (e.g., ciprofloxacin)
-
Luria-Bertani (LB) medium
-
96-well microplates
-
Incubator
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
In a 96-well plate, prepare serial dilutions of the antibiotic in LB medium.
-
To a parallel set of wells, add the same serial dilutions of the antibiotic along with a fixed, sub-lethal concentration of this compound (e.g., 1 µM, 5 µM, or 10 µM).
-
Include control wells with no antibiotic and no this compound (growth control) and wells with medium only (sterility control).
-
Inoculate all wells (except the sterility control) with a standardized bacterial culture (e.g., adjusted to 0.5 McFarland standard).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the antibiotic that inhibits visible bacterial growth (no turbidity).
-
Compare the MIC of the antibiotic in the presence and absence of this compound to assess its effect on preventing resistance.
Diagram: Bacterial SOS Response Signaling Pathway
Caption: Inhibition of the bacterial SOS response by this compound.
In Vitro Cytotoxicity Assay (General Protocol)
While specific dosage information for this compound in cancer cell lines is not yet available, this general protocol can be used to determine its cytotoxic effects.
Materials:
-
This compound
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Normal breast epithelial cell line (e.g., MCF-10A) for selectivity assessment
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the appropriate signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Diagram: RSC Chromatin Remodeling and Potential Inhibition
Caption: Proposed inhibition of the RSC chromatin remodeling complex by this compound.
References
- 1. This compound | RecA inhibitor | Probechem Biochemicals [probechem.com]
- 2. RecA Inhibitor Mitigates Bacterial Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. This compound: From RecA inhibition to cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
BRITE-338733 as an Adjuvant with Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRITE-338733 is a potent inhibitor of RecA ATPase, a critical enzyme in the bacterial SOS DNA damage response and homologous recombination.[1] By targeting RecA, this compound has emerged as a promising adjuvant to conventional antibiotic therapy, with the potential to mitigate the development of antibiotic resistance. This document provides detailed application notes and protocols for studying this compound as an antibiotic adjuvant, as well as its potential applications in other therapeutic areas.
Mechanism of Action
This compound inhibits the ATPase activity of the RecA protein, which is essential for its function in DNA repair and recombination.[1] In the presence of DNA damage, often induced by antibiotics, RecA forms nucleoprotein filaments on single-stranded DNA (ssDNA). This activated RecA filament stimulates the autoproteolytic cleavage of the LexA repressor, leading to the induction of the SOS response, a cellular program that includes error-prone DNA polymerases which can lead to mutations and the development of antibiotic resistance. By inhibiting RecA's ATPase activity, this compound prevents the proper formation and function of the RecA filament, thereby suppressing the SOS response and reducing the likelihood of resistance emergence.[2][3]
Quantitative Data Summary
| Parameter | Value | Organism/Cell Line | Assay | Reference |
| IC50 (RecA ATPase Inhibition) | 4.7 µM | Escherichia coli | Phosphomolybdate blue ATPase assay | [1] |
| Prevention of Ciprofloxacin Resistance | Effective up to the 7th generation | Escherichia coli BW25113 | Long-term adaptation model | |
| SOS Response Inhibition | Significant reduction in lexA expression | Salmonella | GFP reporter assay | |
| Cytotoxicity | Demonstrates cytotoxicity | Breast cancer cells | Not specified |
Experimental Protocols
Protocol 1: Determination of RecA ATPase Inhibition using Phosphomolybdate Blue Assay
This protocol is adapted from high-throughput screening methods used to identify RecA inhibitors.
Materials:
-
Purified RecA protein
-
Single-stranded DNA (ssDNA), e.g., poly(dT)
-
ATP
-
This compound
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Phosphomolybdate Blue (PMB) Reagent
-
384-well microplates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of this compound at various concentrations. Include a DMSO-only control.
-
Prepare a RecA-ssDNA solution by pre-incubating RecA protein with ssDNA in the assay buffer for 10 minutes at 37°C.
-
Add 20 µL of the RecA-ssDNA solution to each well.
-
Initiate the reaction by adding 20 µL of ATP solution to each well. The final concentration of RecA, ssDNA, and ATP should be optimized for the specific experimental setup (e.g., 0.5 µM RecA, 5 µM ssDNA, 1 mM ATP).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 20 µL of PMB reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 650 nm using a microplate reader.
-
Calculate the percent inhibition of RecA ATPase activity for each concentration of this compound and determine the IC50 value.
Protocol 2: Assessing the Prevention of Ciprofloxacin Resistance in E. coli
This protocol is based on the long-term adaptation model used to evaluate the effect of this compound on the development of resistance to ciprofloxacin.
Materials:
-
Escherichia coli strain BW25113
-
Luria-Bertani (LB) broth
-
Ciprofloxacin
-
This compound
-
96-well plates
Procedure:
-
Determine the Minimum Inhibitory Concentration (MIC) of ciprofloxacin for E. coli BW25113 using standard broth microdilution methods.
-
In a 96-well plate, prepare a serial dilution of ciprofloxacin in LB broth.
-
Prepare a parallel set of dilutions containing a fixed sub-inhibitory concentration of this compound.
-
Inoculate all wells with E. coli BW25113 to a final density of ~5 x 10⁵ CFU/mL.
-
Incubate the plates at 37°C with shaking.
-
After 24 hours, determine the MIC of ciprofloxacin in the presence and absence of this compound.
-
For the long-term adaptation experiment, select the culture from the highest concentration of ciprofloxacin that still shows growth and use it to inoculate a fresh plate with a new gradient of ciprofloxacin (with and without this compound).
-
Repeat this passaging daily for at least 7 generations.
-
Monitor the change in the MIC of ciprofloxacin over time in both the presence and absence of this compound.
Protocol 3: Measurement of SOS Response Inhibition in Salmonella
This protocol utilizes a GFP reporter system to measure the expression of the lexA gene, a key regulator of the SOS response, in Salmonella.
Materials:
-
Salmonella strain containing a lexA promoter-GFP fusion construct
-
LB broth
-
Ciprofloxacin
-
This compound
-
Flow cytometer
Procedure:
-
Grow the Salmonella reporter strain overnight in LB broth.
-
Dilute the overnight culture into fresh LB broth and grow to mid-log phase.
-
Induce the SOS response by adding a sub-inhibitory concentration of ciprofloxacin.
-
Treat the cultures with different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cultures at 37°C for a defined period (e.g., 90 minutes).
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Analyze the GFP fluorescence of individual cells using a flow cytometer.
-
Quantify the reduction in GFP expression in the presence of this compound compared to the ciprofloxacin-only control.
Other Potential Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against breast cancer cell lines. This activity is hypothesized to be related to its ability to bind to DNA. Further research is warranted to elucidate the precise mechanism of its anticancer effects and to evaluate its efficacy in various cancer models.
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and eye protection). Handle with care and avoid inhalation, ingestion, or contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
In Vivo Studies and Clinical Trials
To date, there is no publicly available information on in vivo studies or clinical trials specifically investigating this compound as an antibiotic adjuvant. While other RecA inhibitors have shown efficacy in murine infection models, further preclinical and clinical evaluation is required to determine the therapeutic potential of this compound in a clinical setting.
Conclusion
This compound represents a promising lead compound for the development of a novel class of antibiotic adjuvants. Its ability to inhibit RecA and suppress the SOS response has the potential to enhance the efficacy of existing antibiotics and combat the growing threat of antimicrobial resistance. The protocols and information provided in this document are intended to facilitate further research into the therapeutic applications of this compound.
References
Application Notes and Protocols for BRITE-338733 in Breast Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRITE-338733 is a novel small molecule initially identified as a potent inhibitor of bacterial RecA ATPase activity.[1][2] Subsequent research has revealed its potential as an anti-cancer agent, demonstrating cytotoxicity against breast cancer cells.[3][4] The proposed mechanism of action in cancer cells involves the inhibition of the ATP hydrolysis activity of chromatin remodelers, specifically the SWI/SNF (SWItch/Sucrose Non-Fermentable) complex, and direct binding to DNA.[3] These actions disrupt critical cellular processes, leading to cell death in cancer cells.
These application notes provide a summary of the available data on this compound and detailed protocols for key experiments to evaluate its efficacy in breast cancer cell line studies.
Data Presentation
Currently, specific quantitative data on the efficacy of this compound in various breast cancer cell lines is limited in publicly available literature. The primary reported IC50 value for this compound is in the context of its activity against bacterial RecA ATPase. Further research is required to establish specific IC50 values in a panel of breast cancer cell lines.
Table 1: Reported In Vitro Activity of this compound
| Target | Assay | IC50 (µM) | Source |
| Bacterial RecA | ATPase Activity Assay | 4.7 | |
| Breast Cancer Cells | Cytotoxicity Assay | Data not available |
Mechanism of Action
This compound is understood to exert its anti-cancer effects through a dual mechanism:
-
Inhibition of SWI/SNF ATPase Activity: The SWI/SNF complex is an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering nucleosome structure. The ATPase subunits of this complex, such as BRG1 (SMARCA4) and BRM (SMARCA2), are essential for its function. By inhibiting the ATP hydrolysis activity of these subunits, this compound can disrupt the remodeling of chromatin, leading to aberrant gene expression and ultimately, cell cycle arrest and apoptosis.
-
DNA Binding: this compound has been shown to bind directly to DNA. This interaction can interfere with DNA replication and transcription, further contributing to its cytotoxic effects.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound in breast cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro ATPase Activity Assay
This protocol is for measuring the inhibitory effect of this compound on the ATPase activity of the SWI/SNF complex.
Materials:
-
Purified human SWI/SNF complex (or recombinant ATPase subunit, e.g., BRG1)
-
This compound
-
Assay buffer (e.g., 25 mM HEPES-KOH pH 7.6, 50 mM KCl, 5 mM MgCl2, 10% glycerol, 0.1% NP-40, 1 mM DTT)
-
ATP (with [γ-32P]ATP for radioactive detection, or a malachite green-based assay kit for colorimetric detection)
-
Thin-layer chromatography (TLC) plates (for radioactive assay)
-
Phosphorimager or scintillation counter (for radioactive assay)
-
Microplate reader (for colorimetric assay)
Procedure (Radioactive Method):
-
Prepare a reaction mixture containing the assay buffer, purified SWI/SNF complex (e.g., 10 nM), and varying concentrations of this compound.
-
Pre-incubate the mixture at 30°C for 15 minutes.
-
Initiate the reaction by adding ATP (e.g., 1 mM) containing a trace amount of [γ-32P]ATP.
-
Incubate the reaction at 30°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 0.5 M EDTA.
-
Spot 1-2 µL of the reaction mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the TLC plate in a buffer that separates ATP from ADP and free phosphate (e.g., 0.75 M KH2PO4, pH 3.5).
-
Dry the plate and visualize the separated [γ-32P]ATP and released [32P]Pi using a phosphorimager.
-
Quantify the amount of released phosphate and calculate the percentage of inhibition for each this compound concentration.
Protocol 3: DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol is to confirm the direct binding of this compound to DNA.
Materials:
-
This compound
-
Short double-stranded DNA probe (e.g., 30-50 bp), labeled with a fluorescent dye (e.g., FAM) or a radioactive isotope (e.g., 32P)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Polyacrylamide gel (e.g., 6-8%)
-
TBE buffer
-
Gel electrophoresis apparatus
-
Fluorescence imager or phosphorimager
Procedure:
-
Prepare reaction mixtures containing a fixed concentration of the labeled DNA probe and increasing concentrations of this compound in the binding buffer.
-
Incubate the mixtures at room temperature for 30 minutes to allow for binding.
-
Add loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Visualize the DNA bands using a fluorescence imager or phosphorimager.
-
Binding of this compound to the DNA probe will cause a shift in its mobility, resulting in a band that migrates slower than the free probe.
Conclusion
This compound presents a promising scaffold for the development of novel anti-cancer therapeutics targeting breast cancer. Its dual mechanism of action, involving the inhibition of the SWI/SNF chromatin remodeling complex and direct DNA binding, offers a multi-pronged approach to inducing cancer cell death. The provided protocols offer a framework for researchers to further investigate and quantify the efficacy of this compound in various breast cancer cell line models. Further studies are warranted to establish a comprehensive profile of its activity and to elucidate the precise molecular determinants of its effects in breast cancer.
References
Troubleshooting & Optimization
BRITE-338733 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BRITE-338733. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is BRITE-338732? A1: this compound is a potent inhibitor of the bacterial RecA ATPase, with an IC50 of 4.7 µM.[1][2][3][4] It is used in research to study bacterial DNA repair mechanisms and to investigate its potential in preventing antibiotic resistance.[2]
Q2: What is the primary solvent for dissolving this compound? A2: The primary and most effective solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is reported to be insoluble in water.
Q3: How should I store this compound powder and stock solutions? A3: this compound powder should be stored at -20°C for up to 3 years. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.
Troubleshooting Guide
Q1: I am having trouble achieving the desired concentration in DMSO. What can I do? A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Fresh DMSO: Ensure you are using fresh, anhydrous DMSO, as moisture absorption can reduce solubility.
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution.
-
Sonication: Use an ultrasonic bath to agitate the solution, which can help break up particulates and enhance solubility.
-
pH Adjustment: For a specific protocol, adjusting the pH to 4 with HCl in a DMSO solution has been noted to improve solubility.
Q2: My compound has precipitated out of the stock solution upon storage. How can I resolve this? A2: Precipitation upon storage can occur due to temperature fluctuations or solvent evaporation. To redissolve the compound, you can try gently warming the solution to 37°C and sonicating it until the precipitate is no longer visible. To prevent this, ensure that storage vials are sealed tightly and stored at a stable temperature (-20°C or -80°C).
Q3: I need to prepare an aqueous solution for my cell-based assay, but this compound is insoluble in water. What are my options? A3: While this compound is insoluble in water, you can prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay medium. It is crucial to ensure the final concentration of DMSO in the assay is low enough to not affect the cells (typically <0.5%). For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, or SBE-β-CD have been developed.
Data Presentation: Solubility Summary
The following table summarizes the known solubility data for this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 87 mg/mL | 200.65 mM | Use fresh DMSO as moisture can reduce solubility. |
| DMSO | 10 mg/mL | 23.06 mM | Sonication and pH adjustment to 4 with HCl can aid dissolution. |
| Ethanol | 10 mg/mL | Not specified | - |
| Water | Insoluble | Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 433.59 g/mol ).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: If the compound does not dissolve completely at room temperature, gently warm the vial to 37°C and place it in an ultrasonic bath for a few minutes.
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of an In Vivo Formulation with SBE-β-CD
This protocol is adapted for preparing a solution for in vivo experiments.
-
Prepare SBE-β-CD Solution: Prepare a 20% SBE-β-CD solution in saline by dissolving 2g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This can be stored at 4°C for one week.
-
Prepare DMSO Stock: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Formulation: To prepare a 1 mg/mL working solution, add 100 µL of the 10 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mixing: Mix the solution thoroughly until it is clear and homogeneous. This will result in a final formulation containing 10% DMSO.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Inhibition of the RecA pathway by this compound.
References
troubleshooting BRITE-338733 experimental results
Technical Support Center: BRITE-338733
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the experimental compound this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: Why are my IC50 values for this compound inconsistent across experiments?
A: Inconsistent IC50 values can be frustrating. High variability in this critical metric can often be traced to several factors related to compound handling, assay setup, and cell culture conditions.[1][2]
-
Potential Cause: Compound Solubility and Stability. this compound is a hydrophobic molecule and may precipitate in aqueous cell culture media, especially at higher concentrations.[3] The stability of the compound in solution over the course of the experiment can also affect the results.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Before and after adding to cells, check for any visible precipitate in your diluted drug solutions.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.[2]
-
Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%).[3]
-
-
-
Potential Cause: Cell Culture Variables. The physiological state of your cells can significantly impact their response to treatment.
-
Troubleshooting Steps:
-
Use consistent cell passage numbers: Use cells within a narrow passage number range for all experiments, as sensitivity to drugs can change over time in culture.
-
Ensure consistent cell density and health: Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment.
-
-
-
Potential Cause: Assay Protocol Variability. Minor variations in the experimental protocol can lead to significant differences in results.
-
Troubleshooting Steps:
-
Pipetting accuracy: Ensure your pipettes are calibrated, and use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize well-to-well variability.
-
Avoid edge effects: The outer wells of a 96-well plate are prone to evaporation. It is recommended to fill these wells with sterile media or PBS and not use them for experimental data points.
-
Consistent incubation times: Use a multi-channel pipette or automated liquid handler to ensure consistent timing for drug addition and reagent additions across all plates.
-
-
Issue 2: Lack of Target Inhibition in Western Blot
Q: I'm not seeing a decrease in phosphorylated Kinase-X after treating cells with this compound. What could be the reason?
A: The absence of a signal decrease in a western blot for the phosphorylated target can be due to issues with the compound, the cellular response, or the western blot protocol itself.
-
Potential Cause: Insufficient Intracellular Concentration. The compound may not be reaching its target within the cell at a high enough concentration.
-
Troubleshooting Steps:
-
Increase concentration and/or incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for target inhibition.
-
Check for drug efflux: Some cell lines express efflux pumps that can actively remove the compound. Consider using a cell line with lower efflux pump expression if this is suspected.
-
-
-
Potential Cause: Issues with Western Blot Protocol for Phospho-proteins. Detecting phosphorylated proteins requires specific protocol optimizations.
-
Troubleshooting Steps:
-
Use phosphatase inhibitors: It is crucial to add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation state of your target protein.
-
Keep samples cold: Perform all sample preparation steps on ice or at 4°C to minimize the activity of proteases and phosphatases.
-
Avoid milk as a blocking agent: Milk contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) or a protein-free blocking agent instead.
-
Use Tris-buffered saline (TBS): Avoid using phosphate-buffered saline (PBS) in your buffers, as the phosphate can interfere with the binding of phospho-specific antibodies.
-
Include proper controls: Always run a total protein control to ensure that the lack of a phospho-signal is not due to a lack of the protein itself. A positive control from stimulated cells and a negative control where the protein should not be phosphorylated are also essential.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for creating a stock solution of this compound?
-
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound due to its ability to dissolve a wide range of hydrophobic compounds.
-
-
Q2: How should I store this compound stock solutions?
-
A2: Aliquot your high-concentration stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Q3: What are some key considerations for in vivo studies with this compound?
-
A3: For in vivo experiments, it is critical to formulate this compound in a vehicle that ensures its solubility and bioavailability. It is also important to conduct preliminary toxicology studies to determine the maximum tolerated dose. The route of administration and dosing schedule will need to be optimized for your specific animal model.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HCT116 | Colon Carcinoma | 0.5 | High sensitivity |
| A549 | Lung Carcinoma | 1.2 | Moderate sensitivity |
| MCF7 | Breast Cancer | 2.5 | Moderate sensitivity |
| U87 MG | Glioblastoma | >10 | Low sensitivity/Resistant |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 0.01 µM - 20 µM |
| Western Blot (Target Inhibition) | 0.1 µM - 10 µM |
| In Vitro Kinase Assay | 0.001 µM - 1 µM |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound in a 96-well format.
-
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blotting for Phospho-Kinase-X
This protocol is for detecting the inhibition of Kinase-X phosphorylation by this compound.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Primary antibodies: anti-phospho-Kinase-X and anti-total-Kinase-X.
-
HRP-conjugated secondary antibody.
-
BSA for blocking.
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Denature protein lysates and separate them by SDS-PAGE, then transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Kinase-X primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-Kinase-X antibody to confirm equal protein loading.
-
Visualizations
Caption: The ABC signaling pathway and the inhibitory action of this compound on Kinase-X.
Caption: Workflow for troubleshooting inconsistent IC50 values.
Caption: Troubleshooting workflow for phospho-protein Western blotting.
References
BRITE-338733 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BRITE-338733. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper storage, and effective use of this compound in your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its stability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, the solid form of this compound should be stored at -20°C, which can maintain its stability for up to three years.[1][2] For shorter periods, storage at 4°C for up to six months is also acceptable.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions of this compound should be stored in a solvent at low temperatures. For maximum stability, it is recommended to store aliquots at -80°C, which can preserve the compound for up to one year.[1] Storage at -20°C is suitable for shorter durations, typically for one to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use vials.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is practically insoluble in water.
Q4: Are there any special considerations when preparing stock solutions with DMSO?
A4: Yes, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This moisture can reduce the solubility of this compound. Therefore, it is essential to use fresh, anhydrous DMSO to prepare your stock solutions. For some preparations, achieving a concentration of 10 mg/mL may require the use of an ultrasonic bath and adjusting the pH to 4 with HCl.
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Citations |
| Solid (Powder) | -20°C | Up to 3 years | |
| Up to 12 months | |||
| 4°C | Up to 6 months | ||
| Stock Solution (in Solvent) | -80°C | Up to 1 year | |
| Up to 6 months | |||
| -20°C | 1 to 6 months | ||
| Below -20°C | Several months |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q5: I observed precipitation when I diluted my this compound stock solution into my aqueous cell culture medium. What should I do?
A5: This is a common issue known as "solvent shock," where the compound crashes out of solution when the solvent environment changes abruptly. To mitigate this:
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Optimize Dilution: Instead of adding the DMSO stock directly to a large volume of aqueous media, try a serial dilution approach. First, dilute the stock solution in a smaller volume of media and then add this intermediate dilution to the final volume.
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Check Final Concentration: Ensure your final experimental concentration does not exceed the solubility limit of this compound in your specific cell culture medium.
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Warm the Media: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Q6: My experimental results are inconsistent between assays. What could be the cause?
A6: Inconsistent results can stem from several factors:
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Compound Stability: Ensure that your stock solutions are stored correctly and that you are using fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
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Cell-Based Assay Variability: Factors such as cell density, passage number, and confluency can significantly impact results. Standardize these parameters across all experiments.
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Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variations in compound concentration. Use calibrated pipettes and proper techniques.
Q7: I am not observing the expected biological effect of this compound in my bacterial culture. What should I check?
A7: If this compound is not exhibiting its expected activity as a RecA inhibitor:
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Confirm Compound Integrity: Verify that the compound has been stored correctly and has not degraded.
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Review Experimental Protocol: Ensure that the concentration and incubation time are appropriate for your bacterial strain and experimental conditions.
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Assess Bacterial Strain: The expression and importance of RecA can vary between different bacterial species and strains. Confirm that your chosen strain is suitable for this type of study.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are key considerations and a general protocol for working with this compound.
Preparation of Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder.
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Dissolution: Add fresh, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 87 mg/mL).
-
Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution. For some preparations, adjusting the pH to 4 with HCl may be required.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
In Vivo Formulation
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. An example formulation is as follows:
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Prepare a 10 mg/mL stock solution of this compound in DMSO.
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For a 1 mL working solution, mix 100 µL of the DMSO stock solution with 400 µL of PEG300.
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Add 50 µL of Tween-80 and mix thoroughly.
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Add 450 µL of saline to reach the final volume of 1 mL.
Note: This is an example, and the optimal formulation may vary depending on the animal model and administration route.
Signaling Pathway and Experimental Workflow
RecA-Mediated SOS Response Pathway
This compound is a potent inhibitor of the bacterial RecA ATPase. RecA plays a central role in the SOS response, a global response to DNA damage in bacteria that allows them to survive otherwise lethal treatments. By inhibiting RecA, this compound disrupts this DNA repair mechanism.
Caption: Inhibition of RecA by this compound blocks the bacterial SOS response.
General Experimental Workflow for Testing this compound Efficacy
The following diagram outlines a typical workflow for assessing the antibacterial efficacy of this compound, often in combination with an antibiotic.
Caption: A standard workflow for evaluating the antibacterial activity of this compound.
References
avoiding BRITE-338733 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid precipitation of BRITE-338733 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent inhibitor of the bacterial RecA ATPase, with an IC50 of 4.7 µM. It plays a crucial role in bacterial DNA damage repair and genetic recombination processes. By inhibiting RecA, this compound can prevent the development of antibiotic resistance in bacteria, making it a valuable tool in antimicrobial research.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in aqueous-based media is a common issue due to its low aqueous solubility. Several factors can contribute to this issue:
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Poor Aqueous Solubility: this compound is inherently hydrophobic and insoluble in water.
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High Final Concentration: The desired experimental concentration may exceed the solubility limit of the compound in the specific medium.
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Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to crash out of solution.
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Media Components: Interactions with salts, proteins, and other components in the cell culture medium can reduce solubility.
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Temperature Changes: Shifts in temperature, for instance, from room temperature to 37°C in an incubator, can affect the solubility of the compound.
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pH Shifts: The CO2 environment in an incubator can alter the pH of the media, which can impact the solubility of pH-sensitive compounds.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound. It is essential to use anhydrous, high-quality DMSO to ensure maximum solubility.
Q4: What are the visible signs of this compound precipitation?
Precipitation of this compound can be observed as:
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Cloudiness or turbidity in the media.
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Visible crystals or particulate matter.
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A thin film on the surface of the culture vessel.
If any of these signs are observed, it is crucial to troubleshoot the issue to ensure the accuracy of your experimental results.
Troubleshooting Guide
My this compound precipitated after I added it to my media. What should I do?
Precipitation of your compound can significantly impact your experimental results by reducing the effective concentration. Follow this troubleshooting guide to identify the cause and find a solution.
Figure 1: Troubleshooting workflow for this compound precipitation.
Data Presentation
The solubility of this compound is highly dependent on the solvent and the composition of the experimental medium. Below is a summary of its solubility.
| Solvent/Medium | Maximum Soluble Concentration | Notes |
| DMSO | ≥ 87 mg/mL (≥ 200 mM) | Use fresh, anhydrous DMSO for best results. |
| Ethanol | ~10 mg/mL | For reference, not typically used for cell culture stocks. |
| Water | Insoluble | |
| Cell Culture Media | Highly variable, generally < 10 µM | Solubility is dependent on media formulation, serum concentration, and pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (MW: 433.59 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 4.34 mg of the compound.
-
Dissolving: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock, if you weighed 4.34 mg, add 1 mL of DMSO.
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Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath and sonicate for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions and Avoiding Precipitation
Objective: To prepare a final working concentration of this compound in cell culture medium while minimizing the risk of precipitation.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
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Pre-warm Media: Pre-warm the required volume of your specific cell culture medium to 37°C.
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Serial Dilution (Recommended): To avoid "solvent shock," perform a serial dilution of the stock solution in the pre-warmed medium. For example, to achieve a 10 µM final concentration:
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock to a larger volume of pre-warmed media (e.g., 1 µL of 10 mM stock into 99 µL of media to get a 100 µM intermediate solution).
-
Gently vortex the intermediate dilution.
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed media.
-
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Direct Dilution (Use with Caution): If preparing a single concentration, add the stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
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Immediate Use: Use the freshly prepared this compound-containing medium for your experiment immediately to minimize the risk of precipitation over time.
Signaling Pathway
This compound inhibits the bacterial SOS response, a critical pathway for DNA repair and the development of antibiotic resistance. The simplified diagram below illustrates the mechanism of action.
Figure 2: Inhibition of the RecA-mediated SOS response by this compound.
potential off-target effects of BRITE-338733
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRITE-338733. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the bacterial RecA protein's ATPase activity.[1][2][3][4][5] RecA is a critical enzyme in the bacterial DNA damage response, also known as the SOS response. By inhibiting RecA, this compound disrupts DNA repair and recombination processes in bacteria, which can prevent the development of antibiotic resistance.
Q2: I am seeing a very steep dose-response curve in my experiments. Is this expected, and what could it indicate?
A2: Yes, a steep dose-response curve is an observed characteristic of this compound. The initial high-throughput screening identified a Hill slope of 7.6. While this indicates a highly cooperative binding mechanism, steep Hill slopes can also be a potential indicator of non-specific mechanisms of action or assay interference. It is crucial to include appropriate controls in your experiments to rule out artifacts.
Q3: Are there any known off-target effects of this compound in mammalian cells?
A3: Currently, there is no publicly available data detailing specific off-target effects of this compound in mammalian cell systems. The compound was identified for its activity against bacterial RecA and is primarily characterized as an antimicrobial adjuvant. Researchers should exercise caution when using this compound in mammalian cells and are encouraged to perform their own off-target effect assessments.
Q4: Can this compound be used as a standalone antibiotic?
A4: this compound is not positioned as a standalone antibiotic. Its intended use is as an adjuvant to be co-administered with existing antibiotics. Its function is to suppress the bacterial mechanisms that lead to drug resistance, thereby enhancing the efficacy of conventional antibiotics like ciprofloxacin.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for RecA inhibition.
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Possible Cause 1: Reagent Stability. this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles.
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Solution: Prepare fresh stock solutions in a suitable solvent like DMSO. Aliquot the stock solution to minimize freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).
-
-
Possible Cause 2: Assay Interference. The steep Hill slope suggests that this compound could potentially interfere with the assay components at higher concentrations.
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Solution: Run control experiments with this compound in the absence of RecA to check for any direct effects on your detection system (e.g., absorbance or fluorescence). Also, consider using an orthogonal assay to confirm the inhibitory activity.
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Problem 2: Unexpected cytotoxicity observed in a bacterial cell culture.
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Possible Cause 1: High Concentration. While this compound's primary role is to inhibit the SOS response, high concentrations may lead to broader cellular stress or off-target effects even within bacteria.
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Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific bacterial strain and experimental conditions.
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Possible Cause 2: Synergistic Effects with Media Components. Some components of the culture media could potentially interact with this compound.
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Solution: Test the compound's effect in different types of standard bacterial culture media to rule out media-specific interactions.
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Problem 3: Lack of efficacy in preventing antibiotic resistance in my bacterial strain.
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Possible Cause 1: Different RecA Homologs. The potency of this compound was established against E. coli RecA. Different bacterial species may have RecA homologs with variations in the binding site, leading to reduced affinity.
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Solution: If possible, perform an in vitro ATPase assay with purified RecA from your bacterial strain of interest to confirm direct inhibition.
-
-
Possible Cause 2: Alternative Resistance Mechanisms. The bacterial strain might be developing resistance through mechanisms that are not dependent on the RecA-mediated SOS response.
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Solution: Investigate other potential resistance pathways in your bacterial strain, such as efflux pumps or target mutations, to understand the lack of effect.
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Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| IC50 (RecA ATPase Inhibition) | 4.7 µM | E. coli | |
| Hill Slope | 7.6 | E. coli RecA ATPase Assay | |
| Molecular Weight | 433.59 g/mol | N/A | |
| Molecular Formula | C27H35N3O2 | N/A |
Experimental Protocols
Key Experiment: RecA ATPase Activity Assay (Phosphomolybdate-Blue Method)
This protocol is based on the high-throughput screening method used for the initial identification of this compound.
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Reagent Preparation:
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Prepare a reaction buffer containing 75 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 10 mM DTT, and 10 mM NaCl.
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Prepare a solution of single-stranded DNA (ssDNA), such as poly(dT), in the reaction buffer.
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Prepare a solution of ATP in the reaction buffer.
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Purify E. coli RecA protein.
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Prepare a stock solution of BRITE-338732 in DMSO.
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-
Assay Procedure:
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In a 96-well plate, add the reaction buffer.
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Add the ssDNA solution to the wells.
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Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
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Add the RecA protein to initiate the pre-incubation and allow the formation of RecA-ssDNA filaments.
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Initiate the ATPase reaction by adding ATP to all wells.
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Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Phosphate Release:
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Stop the reaction by adding a phosphomolybdate-blue (PMB) reagent. This reagent reacts with the free phosphate released from ATP hydrolysis.
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Allow color to develop according to the reagent manufacturer's instructions.
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Measure the absorbance at a wavelength specified for the PMB reagent (typically around 620-660 nm).
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-
Data Analysis:
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Subtract the background absorbance from wells containing no RecA.
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Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each concentration of this compound.
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Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50 and Hill slope.
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Visualizations
Caption: Mechanism of this compound in the bacterial SOS pathway.
Caption: Workflow for investigating potential off-target effects.
References
how to control for BRITE-338733 toxicity in cells
Welcome to the technical support center for BRITE-338733. This resource is designed to assist researchers, scientists, and drug development professionals in managing and controlling for potential toxicity in cell culture experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its potential for toxicity?
A1: this compound is a potent and selective kinase inhibitor targeting the pro-survival "Pathway X." While highly effective in inhibiting its primary target, cytotoxicity can be observed, particularly at higher concentrations or with prolonged exposure. This toxicity is often linked to off-target effects, including the disruption of mitochondrial function and the induction of oxidative stress, which can ultimately lead to apoptosis.[1][2]
Q2: My cells are showing significant death even at the IC50 concentration of this compound. What is the likely cause?
A2: If you are observing cytotoxicity at the IC50 concentration for the target pathway, it could be due to several factors. The specific cell line you are using may be particularly sensitive to the off-target effects of this compound. It is also possible that the compound is precipitating out of solution at that concentration or that the vehicle (e.g., DMSO) concentration is too high.
Q3: What are the initial steps to mitigate this compound toxicity?
A3: The first step is to perform a careful dose-response and time-course experiment to determine the optimal concentration and duration of treatment that maximizes on-target effects while minimizing toxicity. Additionally, consider co-treatment with an antioxidant to mitigate oxidative stress. It is also crucial to ensure the compound is fully solubilized and to use the lowest possible concentration of the vehicle.
Q4: How can I determine if the observed cell death is due to on-target or off-target effects?
A4: To distinguish between on-target and off-target toxicity, you can perform a rescue experiment. This involves genetically modifying the cells to express a drug-resistant mutant of the target kinase. If the toxicity is on-target, the resistant cells should survive. If the toxicity persists, it is likely due to off-target effects.[3] Another approach is to use a structurally different inhibitor of the same target; if the toxicity profile is different, it suggests off-target effects are at play.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity at low concentrations | Compound precipitation | Visually inspect the culture medium for any precipitate. Lower the concentration or try a different solubilization method. |
| Vehicle (e.g., DMSO) toxicity | Ensure the final vehicle concentration is non-toxic for your cell line (typically <0.1%). Run a vehicle-only control. | |
| Cell line sensitivity | Your cell line may be highly sensitive. Try a lower concentration range or a shorter exposure time. | |
| Inconsistent results between experiments | Compound degradation | Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your culture medium. |
| Variations in cell density | Ensure consistent cell seeding density across all experiments, as this can influence the cellular response to the compound.[4] | |
| Reduced on-target pathway inhibition | Compensatory signaling pathways | Cells may adapt by upregulating alternative survival pathways. Use techniques like Western blotting to investigate the activation of known compensatory pathways. |
| Signs of oxidative stress (e.g., morphological changes) | Induction of reactive oxygen species (ROS) | Co-treat with an antioxidant such as N-acetylcysteine (NAC). Measure ROS levels directly using a fluorescent probe. |
Quantitative Data Summary
| Parameter | Cell Line A | Cell Line B | Cell Line C |
| Pathway X IC50 | 50 nM | 75 nM | 120 nM |
| Cytotoxicity LC50 (48h) | 500 nM | 1.2 µM | > 10 µM |
| Mitochondrial Toxicity Threshold (JC-1 Assay) | 200 nM | 800 nM | 5 µM |
| Caspase-3/7 Activation (48h) | 250 nM | 1 µM | > 10 µM |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Assessing Mitochondrial Membrane Potential using JC-1
This protocol is used to detect the disruption of mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
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JC-1 Dye
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DMSO
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Phosphate-Buffered Saline (PBS)
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Cell culture medium
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Black-walled, clear-bottom 96-well plates
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Fluorescence plate reader or flow cytometer
Procedure:
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat cells with a range of this compound concentrations and controls (vehicle and a known mitochondrial toxicant like CCCP) for the desired time.
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Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium. The optimal concentration may vary depending on the cell type.
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Remove the treatment medium and add the JC-1 working solution to each well.
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Incubate for 15-30 minutes at 37°C, protected from light.
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Wash the cells with warm PBS.
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Measure the fluorescence. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low mitochondrial membrane potential, it remains as monomers that fluoresce green.
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The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Protocol 2: Measuring Apoptosis via Caspase-3/7 Activity
This assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis.
Materials:
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Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
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White-walled 96-well plates suitable for luminescence
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Luminometer
Procedure:
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat cells with BRITE-338732 and controls for the desired duration.
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Equilibrate the plate and the Caspase-3/7 reagent to room temperature.
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Add the Caspase-3/7 reagent to each well in a 1:1 ratio with the cell culture medium.
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Mix gently by orbital shaking for 30-60 seconds.
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Incubate at room temperature for 1-3 hours, protected from light.
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Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Caption: On-target and off-target effects of this compound.
References
BRITE-338733 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of BRITE-338733. Below you will find troubleshooting guides and frequently asked questions to prevent degradation and ensure the integrity of your experimental results.
Troubleshooting Guide: Degradation of this compound
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Symptom/Observation | Potential Cause | Recommended Actions |
| Inconsistent or lower-than-expected bioactivity in assays. | Compound degradation leading to reduced concentration of the active molecule. | 1. Verify Stock Solution Integrity: Use HPLC or LC-MS to confirm the purity and concentration of your this compound stock solution. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a validated stock for each experiment to minimize degradation in aqueous buffers.[1] 3. Review Storage: Ensure the solid compound and stock solutions are stored under the recommended conditions (see FAQs below).[1] |
| Visible changes in solution (e.g., color change from yellow to brown, precipitation). | Oxidation or hydrolysis of the compound. The appearance of a yellow powder is noted as a property of this compound.[] | 1. Protect from Light: Store solutions in amber vials or cover with aluminum foil to prevent photodegradation. 2. Use Anhydrous Solvents: Prepare stock solutions in high-purity, anhydrous DMSO to minimize water-related degradation.[1] 3. Inert Atmosphere: For long-term storage of solid compound, consider storing under an inert gas like argon or nitrogen. |
| Loss of compound activity over the course of a long-term experiment (e.g., >24 hours in cell culture). | Instability in the experimental medium at 37°C. | 1. Conduct a Time-Course Stability Study: Assess the stability of this compound in your specific experimental medium over the intended duration of the experiment.[1] 2. Minimize Incubation Time: Add the compound to the experimental system as close to the measurement time as possible. 3. Replenish Compound: For very long-term experiments, consider a partial media change with freshly added this compound. |
| Appearance of extra peaks in analytical chromatography (HPLC, LC-MS). | Formation of degradation products. | 1. Characterize Degradants: If possible, use LC-MS/MS to identify the mass of the degradation products to understand the degradation pathway. 2. Optimize Experimental Conditions: Based on the likely degradation pathway (e.g., oxidation), consider adding antioxidants to the medium (if compatible with the assay) or de-gassing buffers. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-19 min: 95% to 5% B
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19-25 min: 5% B
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-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: UV, monitor at the absorbance maximum of this compound (determine via UV-Vis scan).
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Injection Volume: 10 µL.
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Sample Preparation: Dilute a small sample of your stock or working solution in the initial mobile phase composition.
Protocol 2: Solution Stability Assessment
This protocol is for determining the stability of this compound in your experimental buffer or cell culture medium.
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Preparation: Prepare a working solution of this compound in your experimental medium at the final concentration used in your assays.
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Time Points: Aliquot the working solution into separate, sealed tubes for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
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Incubation: Incubate the aliquots under the exact conditions of your experiment (e.g., 37°C, 5% CO2, light or dark).
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Analysis: At each time point, immediately freeze the aliquot at -80°C. Once all time points are collected, analyze the samples by HPLC (using Protocol 1) to quantify the remaining percentage of the parent this compound compound relative to the T=0 sample.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the bacterial RecA ATPase, with an IC50 of 4.7 µM. It plays a role in DNA damage repair and genetic recombination in bacteria. By inhibiting RecA, this compound can prevent the development of antibiotic resistance in bacteria like E. coli.
Q2: What are the recommended storage conditions for this compound?
A2:
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Solid Compound: Store as a powder at -20°C for up to 3 years.
-
Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous solvent like DMSO. Store these solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. Recommended storage for stock solutions is at -80°C for up to 1 year or -20°C for up to 1 month.
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in DMSO and Ethanol. It is insoluble in water. For in vitro experiments, DMSO is a common choice for creating a concentrated stock solution.
Q4: My experiment requires a low concentration of DMSO. How should I prepare my working solutions?
A4: First, prepare a high-concentration stock solution in DMSO (e.g., 10 mg/mL or higher). Then, perform a serial dilution into your aqueous experimental buffer or cell culture medium to achieve your final desired concentration. This ensures the final DMSO concentration is low enough not to affect your experimental system (typically <0.1%).
Q5: Are there any known incompatibilities for this compound?
A5: While specific incompatibilities are not extensively documented, general best practices for small molecules should be followed. Avoid highly acidic or basic aqueous solutions, as these can promote hydrolysis. Also, avoid exposure to strong oxidizing agents.
Visual Guides
Caption: A flowchart for troubleshooting this compound degradation.
Caption: Inhibition of the RecA-mediated SOS response by this compound.
References
ensuring consistent BRITE-338733 activity
Disclaimer: "BRITE-338733" is a fictional compound. The following technical support center information is based on the well-characterized class of MEK1/2 kinase inhibitors and is intended to serve as a representative guide for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable activity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2).[1] By binding to an allosteric site on the MEK1/2 enzymes, it prevents their activation by upstream kinases such as RAF. This, in turn, blocks the phosphorylation and activation of the downstream kinases ERK1 and ERK2 (ERK1/2), which are critical for cell proliferation, survival, and differentiation.[1][2]
Q2: My in vitro kinase assay shows potent inhibition, but I see no effect on cell viability. What could be the issue?
A2: This is a common discrepancy between in vitro and cell-based assays. Several factors could be at play:
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Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.[3]
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Compound Instability: this compound might be unstable in the complex environment of cell culture media and could be degrading before it can exert its effect.[3]
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High Cellular ATP Concentrations: In vitro kinase assays are often performed at ATP concentrations much lower than those found inside a cell. An inhibitor that appears potent in a low-ATP in vitro setting may be less effective in the high-ATP cellular environment.
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Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.
Q3: I'm observing unexpected or inconsistent results in my experiments. What are the potential causes?
A3: Inconsistent results can stem from several sources:
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Compound-Related Issues: The compound itself might be interfering with the assay, for example, by autofluorescence in fluorescence-based assays. Non-specific inhibition due to compound aggregation at high concentrations can also be a factor.
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Assay-Related Problems: The quality of reagents, such as ATP and substrates, is crucial. Additionally, enzyme aggregation can lead to altered activity.
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Experimental Errors: Simple issues like inaccurate pipetting, temperature fluctuations, or "edge effects" in microplates can introduce significant variability.
Q4: How can I investigate potential off-target effects of this compound?
A4: Off-target effects, where the inhibitor interacts with unintended proteins, are a concern with kinase inhibitors. To identify these, you can:
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Kinome Profiling: Screen this compound against a broad panel of kinases to assess its selectivity.
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Phenotypic Screening: Compare the observed cellular effects with the known outcomes of MEK1/2 inhibition. Any discrepancies may point to off-target activity.
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Western Blotting: Probe for the activation of compensatory signaling pathways that might be activated in response to MEK1/2 inhibition.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Poor aqueous solubility is a common challenge with small molecule inhibitors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound is not dissolving in aqueous buffer. | Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. | A clear, high-concentration stock solution is created. |
| Precipitation upon dilution of DMSO stock into aqueous media. | Ensure the final concentration of DMSO in your assay is low (typically <0.5% v/v). If precipitation persists, consider using a co-solvent system (e.g., DMSO/ethanol) or adjusting the pH of the final buffer if the compound has ionizable groups. | The compound remains in solution at the desired final concentration. |
| Uncertainty about solubility in a chosen solvent. | Perform a solubility test by adding a small amount of the compound to different solvents and visually inspecting for dissolution. Centrifuge to check for undissolved microparticles. | Identification of the optimal solvent for your compound. |
Issue 2: Inconsistent IC50 Values
The IC50 is a measure of inhibitor potency and should be reproducible.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable enzyme activity. | Use a fresh batch of enzyme and ensure consistent storage conditions. Allow the enzyme to equilibrate to the assay temperature before starting the reaction. | Consistent enzyme performance across experiments. |
| Fluctuations in ATP concentration. | Prepare a fresh stock of ATP for each experiment and ensure accurate pipetting. Consider that IC50 values are highly dependent on the ATP concentration used in the assay. | A stable IC50 value that is comparable across experiments. |
| Inconsistent incubation times. | Use a multichannel pipette or automated liquid handler to start and stop all reactions simultaneously. | Reduced variability in your results. |
Quantitative Data Summary
The following tables provide representative data for a typical MEK1/2 inhibitor.
Table 1: In Vitro Kinase Inhibition
| Parameter | Value | Notes |
| MEK1 IC50 | 0.7 nM | Half-maximal inhibitory concentration against purified MEK1 enzyme. |
| MEK2 IC50 | 0.9 nM | Half-maximal inhibitory concentration against purified MEK2 enzyme. |
| Mechanism of Inhibition | Non-ATP-competitive, allosteric | Binds to a site distinct from the ATP-binding pocket. |
Table 2: Cellular Activity
| Cell Line | Parameter | Value | Notes |
| BRAF V600E Melanoma Cells | p-ERK Inhibition IC50 | ~5 nM | Concentration required to inhibit ERK phosphorylation by 50% in cells. |
| KRAS Mutant Lung Cancer Cells | Anti-proliferative IC50 | 10-50 nM | Concentration required to inhibit cell growth by 50% over 72 hours. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ERK (p-ERK)
This protocol is used to assess the inhibition of the MEK/ERK pathway in cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with various concentrations of this compound for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: MEK/ERK signaling pathway with the point of inhibition by this compound.
Caption: Experimental workflow for Western Blot analysis of p-ERK levels.
References
Validation & Comparative
Validating the Inhibitory Effect of BRITE-338733 on RecA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BRITE-338733's performance in inhibiting the bacterial RecA protein against other known inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation of potential therapeutic adjuvants to combat antibiotic resistance.
Comparative Analysis of RecA Inhibitors
The inhibitory effects of this compound and alternative compounds on RecA activity are summarized below. The primary metric for comparison is the half-maximal inhibitory concentration (IC50) for the ATPase activity of RecA, a crucial function for its role in DNA repair and the SOS response.
| Compound | Chemical Class | Target Activity | IC50 (µM) | Bacterial Species |
| This compound | 2-amino-4,6-diarylpyridine | ATPase | 4.7[1] | Escherichia coli |
| Suramin | Polysulfonated naphthylurea | ATPase, DNA Strand Exchange | ~2[2] | Escherichia coli, Mycobacterium tuberculosis[3][4][5] |
| Phthalocyanine Tetrasulfonic Acid | Phthalocyanine | ATPase | Inhibition at 10 µM (IC50 not specified) | Escherichia coli |
| Gallic Acid | Phenolic Acid | ATPase, DNA Strand Exchange, D-loop formation | Not specified | Staphylococcus aureus |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of RecA inhibitors are provided below.
RecA ATPase Activity Assay (Phosphomolybdate-Blue Method)
This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by RecA, which is an indicator of its activity.
Materials:
-
Purified RecA protein
-
Single-stranded DNA (ssDNA), e.g., poly(dT)
-
ATP
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10 mM KCl, 5% (v/v) glycerol
-
Phosphomolybdate-Blue (PMB) Reagent (containing ammonium molybdate, sulfuric acid, and a reducing agent like ascorbic acid)
-
96-well or 384-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a microplate well containing the assay buffer, ssDNA (e.g., 5 µM), and the test inhibitor (e.g., this compound) at various concentrations.
-
Add purified RecA protein (e.g., 1 µM) to each well.
-
Initiate the reaction by adding ATP (e.g., 1 mM).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the PMB reagent.
-
Allow color to develop according to the reagent manufacturer's instructions.
-
Measure the absorbance at a wavelength between 620-660 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
DNA Strand Exchange Assay
This assay assesses the ability of RecA to catalyze the exchange of strands between a single-stranded DNA and a homologous double-stranded DNA, a key step in homologous recombination.
Materials:
-
Purified RecA protein
-
Single-stranded circular DNA (e.g., φX174 virion DNA)
-
Linear double-stranded DNA homologous to the ssDNA (e.g., PstI-linearized φX174 RF DNA)
-
ATP and an ATP regeneration system (e.g., phosphocreatine and creatine kinase)
-
Single-Strand Binding (SSB) protein
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, ATP regeneration system
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Green)
Procedure:
-
Pre-incubate RecA protein with circular ssDNA in the assay buffer at 37°C to allow for the formation of the RecA-ssDNA filament.
-
Add SSB protein to the mixture and continue the incubation.
-
Initiate the strand exchange reaction by adding the homologous linear dsDNA and the test inhibitor at various concentrations.
-
Incubate the reaction at 37°C for an extended period (e.g., 60-90 minutes).
-
Stop the reaction by adding a stop buffer containing a deproteinizing agent (e.g., Proteinase K and SDS).
-
Analyze the reaction products by agarose gel electrophoresis. The product, a nicked circular dsDNA, will migrate slower than the linear dsDNA substrate.
-
Visualize the DNA bands under UV light after staining and quantify the amount of product formed.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo SOS Response Reporter Assay
This assay measures the induction of the SOS response in bacterial cells, which is triggered by DNA damage and mediated by RecA.
Materials:
-
Bacterial strain containing a reporter gene (e.g., lacZ or gfp) fused to an SOS-inducible promoter (e.g., recA or sulA promoter).
-
DNA damaging agent (e.g., ciprofloxacin or mitomycin C).
-
Test inhibitor.
-
Bacterial growth medium (e.g., LB broth).
-
Fluorometer or spectrophotometer for reporter gene activity measurement.
Procedure:
-
Grow the bacterial reporter strain to the mid-logarithmic phase.
-
Divide the culture into different treatment groups: no treatment, DNA damaging agent alone, and DNA damaging agent with various concentrations of the test inhibitor.
-
Induce the SOS response by adding the DNA damaging agent.
-
Incubate the cultures at 37°C for a specific period (e.g., 2-4 hours).
-
Measure the reporter gene expression. For a GFP reporter, this can be done by measuring fluorescence. For a lacZ reporter, a β-galactosidase assay is performed.
-
Normalize the reporter gene activity to the cell density (e.g., OD600).
-
Calculate the percentage of inhibition of the SOS response for each concentration of the test inhibitor.
Visualizations
Mechanism of RecA Inhibition
Caption: Mechanism of RecA-mediated SOS response and inhibition by this compound.
Experimental Workflow for Validating RecA Inhibitors
Caption: A typical experimental workflow for the identification and validation of RecA inhibitors.
References
Comparative Analysis of RecA ATPase Inhibitors: BRITE-338733, BRITE-212537, and BRITE-379089
This guide provides a detailed comparison of three novel inhibitors of E. coli RecA ATPase: BRITE-338733, BRITE-212537, and BRITE-379089. These compounds were identified as potent inhibitors of RecA, a key enzyme involved in bacterial DNA repair and genetic recombination.[] This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the relative performance and underlying mechanisms of these inhibitors.
Performance Data
The inhibitory activity of this compound, BRITE-212537, and BRITE-379089 was quantified by determining their half-maximal inhibitory concentration (IC50) against RecA ATPase activity. The results are summarized in the table below.
| Compound ID | Scaffold Class | IC50 (µM) |
| This compound | 2-amino-4,6-diarylpyridine | 4.7 |
| BRITE-212537 | 1,2,4-oxadiazole | 6.2 |
| BRITE-379089 | quinazolinone | 11 |
Among the three, this compound, belonging to the 2-amino-4,6-diarylpyridine scaffold, demonstrated the highest potency with an IC50 of 4.7 µM.[2] BRITE-212537 and BRITE-379089 were found to be the most potent members of the 1,2,4-oxadiazole and quinazolinone scaffolds, respectively.[2]
Mechanism of Action: RecA Inhibition
This compound functions as a competitive inhibitor of the RecA protein.[] RecA plays a critical role in the bacterial SOS response to DNA damage by forming nucleoprotein filaments on single-stranded DNA (ssDNA). This filament formation is essential for activating the autocleavage of the LexA repressor, leading to the expression of DNA repair genes. This compound competitively binds to the active site of RecA, thereby preventing its association with ssDNA.[] This disruption inhibits the formation of the functional nucleoprotein filament, ultimately blocking the DNA repair pathway.
References
Efficacy Analysis: BRITE-338733 as a Novel Anti-Evolution Agent Compared to Traditional Antibiotic Monotherapy
In the ongoing battle against antimicrobial resistance, novel therapeutic strategies are paramount. This guide provides a comparative analysis of BRITE-338733, a first-in-class bacterial RecA ATPase inhibitor, and its efficacy in preventing the development of antibiotic resistance, compared to the use of a known antibiotic, ciprofloxacin, alone. This document is intended for researchers, scientists, and drug development professionals interested in new approaches to combatting antibiotic resistance.
Introduction to this compound and Ciprofloxacin
This compound is an investigational small molecule that functions as a potent inhibitor of the bacterial RecA protein's ATPase activity, with an IC50 of 4.7 µM.[1][2][][4] Unlike traditional antibiotics that directly target bacterial growth or viability, this compound is designed as an adjuvant therapy. Its primary role is to suppress the mechanisms by which bacteria acquire resistance to other antibiotics.[2] The RecA protein is a critical component of the bacterial DNA damage response system, known as the SOS response, and is essential for genetic recombination, a key pathway for the development of antibiotic resistance. By inhibiting RecA, this compound can prevent the evolution of resistance to conventional antibiotics.
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections. It functions by inhibiting two essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination. This leads to a bactericidal effect. However, the emergence of ciprofloxacin resistance is a significant clinical concern.
This guide will focus on the efficacy of this compound in preventing the development of resistance to ciprofloxacin in Escherichia coli.
Mechanism of Action: A Dual-Pronged Approach
The combination of this compound and ciprofloxacin represents a dual-pronged attack on bacteria. Ciprofloxacin directly kills the bacteria, while this compound prevents the bacteria from developing resistance to ciprofloxacin.
-
Ciprofloxacin: Targets DNA gyrase and topoisomerase IV, leading to breaks in the bacterial chromosome and cell death.
-
This compound: Inhibits the RecA ATPase, which in turn blocks the SOS response. The SOS response, when activated by DNA damage (such as that caused by ciprofloxacin), can lead to an increased mutation rate and the acquisition of resistance genes. By inhibiting this pathway, this compound makes it more difficult for bacteria to evolve resistance.
References
Comparative Analysis of BRITE-338733 and Alternative RecA ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRITE-338733, a potent inhibitor of bacterial RecA ATPase, with other identified inhibitors from the same screening library. The objective is to offer a clear, data-driven overview to inform research and development decisions in the pursuit of novel antimicrobial adjuvants. This document details the inhibitory potency, experimental methodologies for its determination, and the underlying biological pathways.
Inhibitor Performance: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound and other notable compounds identified from the BRITE compound library screen, all targeting the ATPase activity of E. coli RecA.[1]
| Compound ID | Scaffold Class | IC50 (µM) |
| This compound | 2-amino-4,6-diarylpyridine | 4.7 |
| BRITE-212537 | 1,2,4-oxadiazole | 6.2 |
| BRITE-379089 | quinazolinone | 11 |
| BRITE-082776 | benzimidazole diazepinone | 32 |
This compound emerges as the most potent inhibitor from this series, exhibiting an IC50 of 4.7 µM.[2][3][4][5] Its 2-amino-4,6-diarylpyridine scaffold represents a promising starting point for further medicinal chemistry optimization.
Experimental Protocol: RecA ATPase IC50 Determination
The IC50 values were determined using a high-throughput phosphomolybdate-blue (PMB) colorimetric ATPase assay. This method quantifies the inorganic phosphate (Pi) released from ATP hydrolysis by RecA.
Principle: The assay is based on the reaction of inorganic phosphate with a molybdate solution in the presence of a reducing agent to form a stable blue-colored complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of phosphate released, and thus to the ATPase activity.
Materials:
-
Purified E. coli RecA protein
-
Single-stranded DNA (ssDNA), e.g., poly(dT)
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 25 mM Tris-HOAc, pH 7.5, 10 mM Mg(OAc)2)
-
Bovine Serum Albumin (BSA)
-
Phosphomolybdate-blue reagent components (Ammonium Molybdate, Malachite Green or other reducing agents)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in 100% DMSO. A small volume (e.g., 0.5 µL) of each dilution is then spotted into the wells of a 384-well assay plate.
-
Reaction Mixture Preparation: A master mix containing RecA protein, ssDNA, and ATP in the assay buffer is prepared. For IC50 determinations, the addition of 10 µg/mL BSA to the assay buffer is recommended to reduce the non-specific binding of RecA to the plate surface.
-
Assay Initiation: The reaction is initiated by adding the RecA-ssDNA-ATP mixture to the wells containing the test compounds.
-
Incubation: The assay plates are sealed and incubated at 37°C for a defined period (e.g., 35 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Color Development: The phosphomolybdate-blue reagent is added to each well to stop the ATPase reaction and initiate color development.
-
Data Acquisition: The absorbance of the colored product is measured using a microplate reader at a wavelength of 825 nm.
-
Data Analysis: The absorbance values are plotted against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a four-parameter sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action and the experimental process, the following diagrams are provided.
Caption: The RecA-mediated SOS response pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the determination of RecA ATPase inhibitor IC50 values.
References
Independent Verification of BRITE-338733 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BRITE-338733's performance against other RecA inhibitors, supported by experimental data. The information is presented to facilitate independent verification and further investigation into targeting the bacterial SOS response.
This compound has been identified as a potent inhibitor of the bacterial RecA protein, a critical component of the SOS DNA damage response and a key factor in the development of antibiotic resistance.[1][2] This guide summarizes the activity of this compound and compares it with other known RecA inhibitors, providing detailed experimental protocols and visualizing the relevant biological pathways. A recent 2025 study has also explored the potential of this compound in cancer therapy due to its cytotoxicity against breast cancer cells, suggesting a broader therapeutic potential for this compound.[3][4]
Comparative Analysis of RecA Inhibitors
The primary measure of a RecA inhibitor's potency is its half-maximal inhibitory concentration (IC50) against RecA's ATPase activity. This compound exhibits a potent IC50 of 4.7 µM.[1] For a comprehensive evaluation, its performance is compared with other compounds identified in the same high-throughput screen and with the well-characterized inhibitor, suramin.
| Compound | Chemotype | RecA ATPase IC50 (µM) | Mechanism of Action | Reference |
| This compound | 2-amino-4,6-diarylpyridine | 4.7 | Inhibition of RecA ATPase activity | [Sexton JZ, et al. 2010] |
| BRITE-212537 | 1,2,4-oxadiazole | 6.2 | Inhibition of RecA ATPase activity | [Sexton JZ, et al. 2010] |
| BRITE-379089 | Quinazolinone | 11 | Inhibition of RecA ATPase activity | [Sexton JZ, et al. 2010] |
| BRITE-082776 | Benzimidazole diazepinone | 32 | Inhibition of RecA ATPase activity | [Sexton JZ, et al. 2010] |
| Suramin | Polysulfonated naphthylurea | ~2 | Allosteric inhibition of ATPase activity | [Wigle TJ & Singleton SF. 2007] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is crucial to visualize the RecA-mediated SOS response pathway and the experimental workflow for its characterization.
References
- 1. Novel Inhibitors of E. coli RecA ATPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RecA Inhibitor Mitigates Bacterial Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. This compound: From RecA inhibition to cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BRITE-338733 and Other ATPase Inhibitors for Researchers
This guide provides a comprehensive comparison of BRITE-338733, a bacterial RecA ATPase inhibitor, with other notable ATPase inhibitors targeting different cellular ATPases. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance supported by experimental data.
Introduction to ATPase Inhibition
Adenosine triphosphatases (ATPases) are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate ion. This hydrolysis reaction releases energy that is harnessed to drive various essential cellular processes. Given their central role in cell physiology, ATPases are significant targets for therapeutic intervention in a range of diseases, from bacterial infections to cancer. This guide focuses on a comparative analysis of this compound against inhibitors of other key ATPases, namely p97 and Na+/K+-ATPase.
Data Presentation: Quantitative Comparison of ATPase Inhibitors
The following table summarizes the in vitro potency of this compound and selected inhibitors of other ATPases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Compound | Target ATPase | IC50 | Organism/Cell Line | Reference(s) |
| This compound | RecA | 4.7 µM | E. coli | [1][2][3][4][5] |
| BRITE-212537 | RecA | 6.2 µM | E. coli | |
| BRITE-379089 | RecA | 11 µM | E. coli | |
| BRITE-082776 | RecA | 32 µM | E. coli | |
| CB-5083 | p97 | ~100 nM | Biochemical Assay | |
| NMS-873 | p97 | 30 nM | Biochemical Assay | |
| DBeq | p97 | 1.5 µM | Biochemical Assay | |
| ML240 | p97 | 100 nM | Biochemical Assay | |
| ML241 | p97 | 100 nM | Biochemical Assay | |
| Digoxin | Na+/K+-ATPase | 0.17 µM (anti-MERS-CoV activity) | Vero cells | |
| Ouabain | Na+/K+-ATPase | 0.08 µM (anti-MERS-CoV activity) | Vero cells |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by the inhibition of RecA, p97, and Na+/K+-ATPase.
RecA and the SOS Response in Bacteria
Inhibition of RecA ATPase activity by compounds like this compound disrupts the bacterial SOS DNA damage response. This pathway is crucial for bacterial survival under stress and for the development of antibiotic resistance.
References
- 1. Novel Inhibitors of E. coli RecA ATPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. RecA Inhibitor Mitigates Bacterial Antibiotic Resistance [mdpi.com]
- 5. This compound | RecA inhibitor | Probechem Biochemicals [probechem.com]
Comparative Analysis of BRITE-338733: A Guide for Researchers
BRITE-338733 is a potent small molecule inhibitor primarily targeting the bacterial RecA ATPase, a critical enzyme in the DNA damage response system of bacteria. This guide provides a comparative analysis of this compound, summarizing its performance against its primary target and offering insights into its potential off-target activities based on available data. The information is intended for researchers, scientists, and drug development professionals interested in the development of novel antibacterial agents and chemical probes.
Executive Summary
This compound emerges as a significant inhibitor of bacterial RecA ATPase with a reported half-maximal inhibitory concentration (IC50) of 4.7 µM.[1][2][3] Its primary mechanism of action involves the disruption of the bacterial SOS response, a key pathway for DNA repair and the development of antibiotic resistance. Recent studies also suggest that this compound may possess activity against eukaryotic chromatin remodelers and exhibit DNA binding properties, hinting at a broader, yet not fully characterized, biological activity profile. This guide presents a comparative look at this compound against other known RecA inhibitors and provides detailed experimental protocols for relevant assays. While comprehensive cross-reactivity data against a broad panel of kinases or other ATPases is not publicly available, this guide offers a focused comparison based on its established and putative targets.
Comparison with Alternative RecA Inhibitors
This compound belongs to the 2-amino-4,6-diarylpyridine chemical scaffold.[4] A high-throughput screening effort identified several chemotypes with RecA inhibitory activity, allowing for a comparative assessment of their potency.
| Compound ID | Scaffold Class | RecA ATPase IC50 (µM) | Reference |
| This compound | 2-amino-4,6-diarylpyridine | 4.7 | [4] |
| BRITE-212537 | 1,2,4-oxadiazole | 6.2 | |
| BRITE-379089 | Quinazolinone | 11 | |
| BRITE-082776 | Benzimidazole diazepinone | 32 |
Potential Off-Target Profile
While specific screening of this compound against a comprehensive panel of kinases or ATPases has not been reported in the available literature, its chemical scaffold, a substituted aminopyridine, is a known feature in many kinase inhibitors. This suggests a potential for off-target activity against human kinases. Further investigation through kinome scanning is warranted to fully elucidate its selectivity profile.
Additionally, a recent 2025 study highlighted the potential of this compound as an anticancer therapeutic due to its ability to inhibit ATP-dependent chromatin remodelers and bind to DNA. However, specific IC50 values for these activities have not been published, preventing a direct quantitative comparison.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the bacterial SOS response. This pathway is crucial for bacteria to repair DNA damage and develop resistance to antibiotics. By inhibiting RecA, this compound prevents the activation of the SOS response, leading to increased bacterial susceptibility to DNA-damaging agents.
Figure 1. Simplified diagram of the bacterial SOS response pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. The following are protocols for key experiments relevant to the study of this compound.
RecA ATPase Activity Assay (Phosphomolybdate-based)
This assay measures the ATPase activity of RecA by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.
Materials:
-
Purified E. coli RecA protein
-
Single-stranded DNA (ssDNA), e.g., poly(dT)
-
ATP
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT
-
Malachite Green Reagent: Solution of Malachite Green, ammonium molybdate, and a surfactant (e.g., Tween 20) in acid.
Procedure:
-
Prepare a reaction mixture containing RecA protein and ssDNA in the assay buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes to allow for RecA-ssDNA filament formation.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM. For inhibitor studies, add this compound or other compounds at desired concentrations prior to the addition of ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a spectrophotometer.
-
Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in the enzymatic reaction.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Chromatin Remodeler ATPase Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against ATP-dependent chromatin remodelers.
Materials:
-
Purified chromatin remodeling complex (e.g., SWI/SNF, ISWI)
-
Nucleosome substrate (reconstituted mononucleosomes)
-
ATP
-
Assay Buffer: Specific to the remodeler, but generally contains Tris-HCl, KCl, MgCl₂, and DTT.
-
Method for detecting ATP hydrolysis (e.g., ADP-Glo™ Kinase Assay, radioactive [γ-³²P]ATP, or a coupled-enzyme assay).
Procedure:
-
Set up the reaction with the chromatin remodeling enzyme and nucleosome substrate in the assay buffer.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time.
-
Stop the reaction and measure the amount of ADP produced or remaining ATP using the chosen detection method.
-
Calculate the ATPase activity and determine the inhibitory effect of the compound.
Small Molecule-DNA Binding Assay (Ethidium Bromide Displacement)
This fluorescence-based assay can be used to assess the ability of a small molecule to bind to DNA by measuring the displacement of a fluorescent intercalating dye.
Materials:
-
Double-stranded DNA (dsDNA), e.g., calf thymus DNA
-
Ethidium Bromide (EtBr)
-
Assay Buffer: e.g., Tris-HCl buffer with NaCl.
-
Test compound (this compound)
Procedure:
-
Prepare a solution of dsDNA and Ethidium Bromide in the assay buffer. Allow it to incubate to ensure stable intercalation and a high fluorescence signal.
-
Measure the initial fluorescence of the DNA-EtBr complex using a fluorometer (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of the test compound (this compound) to the DNA-EtBr solution.
-
Incubate for a short period to allow for binding equilibrium to be reached.
-
Measure the fluorescence at each compound concentration. A decrease in fluorescence indicates the displacement of EtBr from the DNA by the test compound.
-
Plot the change in fluorescence against the compound concentration to determine the binding affinity (e.g., by calculating the concentration required for 50% fluorescence quenching).
Conclusion
This compound is a well-characterized inhibitor of bacterial RecA ATPase, demonstrating potent activity that disrupts the SOS response. This makes it a valuable tool for studying bacterial DNA repair and a promising lead for the development of antibiotic adjuvants. While its potential activity against chromatin remodelers and as a DNA binding agent opens new avenues for research, a comprehensive understanding of its cross-reactivity profile is currently lacking. Further studies, including broad-panel kinase and ATPase screening, are essential to fully delineate its selectivity and potential off-target effects, which will be critical for its development as a therapeutic agent.
References
BRITE-338733: A Comparative Review of a Novel Dual-Target Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective analysis of BRITE-338733, summarizing key validation studies, experimental data, and mechanisms of action. This document is intended to facilitate a comparative assessment of its potential therapeutic applications.
This compound has emerged as a molecule of interest with a dual-targeting mechanism, initially identified as a bacterial RecA ATPase inhibitor and more recently investigated for its anticancer properties. This guide synthesizes the available preclinical data to offer a comprehensive overview of its biological activities.
Quantitative Performance Data
The primary quantitative measure of this compound's potency comes from its inhibition of RecA ATPase activity. The following table summarizes the key inhibitory concentration value identified in validation studies.
| Target | Metric | Value | Reference |
| E. coli RecA ATPase | IC50 | 4.7 µM | [1][2][3][4] |
Mechanism of Action and Key Biological Effects
This compound has been shown to exert its effects through two distinct mechanisms:
-
Inhibition of Bacterial RecA ATPase: As a potent inhibitor of RecA ATPase, this compound disrupts the bacterial SOS response to DNA damage. This mechanism is crucial for preventing the development of antibiotic resistance. Studies have shown that in the presence of this compound, bacteria are less able to evolve resistance to antibiotics like ciprofloxacin.[5] Specifically, it has been observed to prevent ciprofloxacin resistance in Escherichia coli strain BW25113 in the early stages of subculturing (up to the 7th generation). The inhibition of RecA leads to a decrease in tRNA, which is implicated in the upregulation of antibiotic resistance mechanisms.
-
Anticancer Activity: More recent research has unveiled a potential role for this compound in cancer therapy. The compound has been shown to bind strongly to DNA and inhibit the ATP hydrolysis activity of the RSC chromatin remodeler, a member of the SWI/SNF family of ATP-dependent chromatin remodelers. These remodelers play a critical role in regulating chromatin structure and gene expression, and their dysregulation is often linked to cancer. This compound demonstrated cytotoxicity against breast cancer cells, suggesting its potential as an anticancer therapeutic.
Experimental Protocols
RecA ATPase Inhibition Assay
The inhibitory activity of this compound on RecA ATPase was determined using a phosphomolybdate-blue (PMB) ATPase assay adapted for high-throughput screening.
-
Assay Principle: This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis by RecA. The phosphate reacts with a molybdate solution to form a blue-colored complex, the absorbance of which is proportional to the ATPase activity.
-
Protocol Outline:
-
A reaction mixture containing 0.5 µM RecA, 5 µM poly(dT) ssDNA, 10 mM Mg(OAc)2, and 25 µM Tris·HOAc is prepared.
-
This compound is added to the reaction mixture at varying concentrations.
-
The reaction is initiated by the addition of ATP.
-
The plates are incubated at room temperature for 15 minutes.
-
A phosphomolybdate-blue detection reagent is added to stop the reaction and develop the color.
-
The absorbance is measured at a wavelength of 620 nm.
-
The IC50 value is calculated from the dose-response curve.
-
Cytotoxicity Assay in Breast Cancer Cells
The anticancer potential of this compound was evaluated by assessing its cytotoxicity against breast cancer cell lines. While the specific type of cytotoxicity assay is not detailed in the provided abstracts, a common method is the MTT assay.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline (General):
-
Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically between 500 and 600 nm).
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental logic associated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Inhibitors of E. coli RecA ATPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | RecA inhibitor | Probechem Biochemicals [probechem.com]
- 4. Novel Inhibitors of E. coli RecA ATPase Activity [benthamopen.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for BRITE-338733
The following provides essential safety and logistical information for the proper disposal of BRITE-338733, a RecA ATPase inhibitor. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Hazard and Safety Information
A Safety Data Sheet (SDS) for this compound (CAS 503105-88-2) indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment[1].
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 503105-88-2 | [1][2][3] |
| Molecular Formula | C27H35N3O2 | |
| Molecular Weight | 433.59 g/mol | |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |
| GHS Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.
1. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
2. Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated weighing paper, and other contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound, including stock solutions (commonly prepared in DMSO), should be collected in a separate, sealed, and compatible liquid waste container.
-
Do not mix with aqueous waste unless specified by your institution's Environmental Health and Safety (EHS) department.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, vials) contaminated with this compound should be collected in the solid hazardous waste container.
-
Contaminated sharps (e.g., needles) must be disposed of in a designated, puncture-resistant sharps container that is also labeled as containing chemical waste.
-
3. Waste Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The concentration of the waste, if applicable.
-
The date when the first waste was added to the container (accumulation start date).
-
The primary hazard(s) (e.g., "Toxic," "Environmental Hazard").
4. Storage of Waste
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that incompatible waste types are stored separately.
5. Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound or its solutions down the drain.
Visual Guides
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound chemical waste.
Signaling Pathway for Safe Handling and Disposal Decision Making
Caption: Decision-making pathway for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
